molecular formula C11H14O2 B13224717 (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

Katalognummer: B13224717
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: KEHUANDJKBFXBA-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m0/s1

InChI-Schlüssel

KEHUANDJKBFXBA-JTQLQIEISA-N

Isomerische SMILES

COC1=CC=CC2=C1CCC[C@@H]2O

Kanonische SMILES

COC1=CC=CC2=C1CCCC2O

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Characterization and Stereochemical Validation of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (S)-5-methoxy-1-tetralol) is a critical chiral building block in modern medicinal chemistry. Its rigid bicyclic framework and precisely defined stereocenter make it an indispensable precursor for synthesizing non-ergoline dopamine agonists, most notably Rotigotine, which is utilized in the management of Parkinson's disease. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical checklist, but as a self-validating system of stereochemical and structural integrity. A single stereochemical inversion during synthesis can render the final active pharmaceutical ingredient (API) biologically inert or toxic.

Pharmacological Relevance & Biocatalytic Synthesis

Traditional chemical asymmetric hydrogenation of 5-methoxy-1-tetralone often struggles to achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical intermediates. To overcome this, biocatalysis offers a superior, stereoselective alternative. The use of whole-cell biocatalysts, such as Didymosphaeria igniaria or Chaetomium sp., provides a highly restricted enzymatic active site that forces hydride attack from a single face of the prochiral ketone, yielding the (1S)-enantiomer with exquisite optical purity[1].

Biocatalysis Substrate 5-Methoxy-1-tetralone (Prochiral Ketone) Enzyme Ketoreductase (Whole-cell biocatalyst) Substrate->Enzyme Product (1S)-5-Methoxy-1-tetralol (>99% ee) Enzyme->Product Enantioselective Reduction Hydride NADPH Cofactor (Stereospecific Hydride) Hydride->Enzyme

Biocatalytic reduction pathway of 5-methoxy-1-tetralone to the (1S)-enantiomer.

Protocol 1: Biocatalytic Reduction and Isolation

Causality Check: We utilize a whole-cell system rather than isolated enzymes to leverage the organism's native cofactor regeneration system (NAD(P)H), eliminating the need for expensive stoichiometric cofactor addition[2].

  • Cultivation: Inoculate Didymosphaeria igniaria in 500 mL of standard yeast extract-peptone-dextrose (YPD) medium. Incubate at 25°C for 72 hours under constant orbital shaking (150 rpm) to ensure optimal aeration and biomass generation.

  • Substrate Addition: Dissolve 5-methoxy-1-tetralone (10 mmol) in 5 mL of dimethyl sulfoxide (DMSO). Add dropwise to the culture. Note: DMSO acts as a permeabilizing agent, enhancing substrate transport across the fungal cell wall.

  • Biotransformation: Continue incubation for 120 hours. Monitor the reaction daily via TLC (Hexane:Ethyl Acetate 7:3) to track the disappearance of the ketone.

  • Extraction: Centrifuge the culture at 4000 × g to pellet the biomass. Extract the supernatant with ethyl acetate (3 × 200 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude extract via flash column chromatography (silica gel, gradient elution from 10% to 30% ethyl acetate in hexanes) to yield pure (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Stereochemical Validation via Chiral Chromatography

To validate the optical purity, chiral High-Performance Liquid Chromatography (HPLC) is employed. The stationary phase (e.g., Chiralcel OD-H) contains cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism relies on transient diastereomeric interactions—specifically, hydrogen bonding between the analyte's hydroxyl group and the carbamate linkages, coupled with π-π interactions with the aromatic rings.

Protocol 2: Chiral HPLC Method for ee Determination
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) followed by the mobile phase (Hexane:IPA 90:10 v/v).

  • Standardization: Inject a racemic standard of 5-methoxy-1-tetralol (1 mg/mL). Causality Check: This is a mandatory self-validating step to prove the column can achieve baseline resolution (Rs > 1.5) of the (1R) and (1S) enantiomers.

  • Sample Injection: Inject 10 µL of the purified biocatalytic product (1 mg/mL in mobile phase).

  • Parameters: Flow rate at 1.0 mL/min, column temperature at 25°C, UV detection at 254 nm.

  • Analysis: The (1S)-enantiomer typically elutes second on an OD-H column. Calculate ee using the peak area integration: ee(%)=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of atomic connectivity and spatial arrangement[3]. In the ¹H NMR spectrum, the methoxy group acts as a strong electron-donating group via resonance, significantly shielding the ortho and para aromatic protons. The benzylic proton at C1 (CH-OH) is highly diagnostic; it is deshielded by both the adjacent oxygen and the aromatic ring, appearing as a distinct multiplet around 4.75 ppm.

Table 1: ¹H and ¹³C NMR Assignments for (1S)-5-Methoxy-1-tetralol (in CDCl₃ at 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)Functional Group
C1 4.75t, J = 4.8 Hz, 1H68.4Benzylic CH-OH
C2 1.85 - 2.05m, 2H32.1Aliphatic CH₂
C3 1.75 - 1.95m, 2H19.2Aliphatic CH₂
C4 2.65 - 2.85m, 2H29.5Benzylic CH₂
C4a --127.4Quaternary Ar-C
C5 --157.2Quaternary Ar-C (C-OMe)
C6 6.78d, J = 8.0 Hz, 1H108.5Aromatic CH
C7 7.15t, J = 7.9 Hz, 1H126.8Aromatic CH
C8 7.02d, J = 7.8 Hz, 1H120.1Aromatic CH
C8a --140.5Quaternary Ar-C
OCH₃ 3.84s, 3H55.4Methoxy
OH 1.80br s, 1H-Hydroxyl (Exchangeable)
Protocol 3: NMR Acquisition and D₂O Exchange Validation
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (256 scans) spectra.

  • Validation (D₂O Shake): To definitively assign the hydroxyl proton (δ 1.80), add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Causality Check: The rapid chemical exchange between the -OH proton and deuterium will cause the peak at 1.80 ppm to disappear, confirming its identity and ruling out aliphatic impurities.

Fourier-Transform Infrared (FT-IR) & High-Resolution Mass Spectrometry (HRMS)

FT-IR and HRMS serve as orthogonal validation techniques.

  • FT-IR (ATR): A broad, intense absorption band at ~3350 cm⁻¹ confirms the presence of the O-H stretch, indicative of intermolecular hydrogen bonding in the solid state. A sharp peak at 1258 cm⁻¹ corresponds to the asymmetric C-O-C stretch of the aryl alkyl ether (methoxy group).

  • HRMS (ESI-TOF): Direct infusion ESI+ often yields a weak molecular ion[M+H]⁺ at m/z 179.1067. More prominently, the spectrum will display a base peak at m/z 161.0961. Causality Check: Tetralols readily undergo in-source fragmentation via the loss of water (-18 Da). This dehydration is highly favored because it generates a resonance-stabilized benzylic carbocation.

AnalyticalWorkflow N1 Chiral Resolution (HPLC / GC) N2 Spectroscopic Profiling (NMR, IR, HRMS) N1->N2 Purified (1S)-Enantiomer N3 Stereochemical Validation (X-Ray Crystallography) N2->N3 Structural Confirmation N4 API Compounding (Rotigotine Synthesis) N3->N4 Validated Precursor

Workflow for stereochemical validation and characterization of (1S)-5-Methoxy-1-tetralol.

Conclusion

The structural characterization of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol requires a multi-faceted analytical approach. By combining biocatalytic precision with rigorous chiral chromatography, multidimensional NMR, and orthogonal mass spectrometry, researchers can establish a self-validating data matrix. This ensures the absolute stereochemical integrity required for downstream pharmaceutical applications.

References

  • Title: Microbial hydroxylation of chiral bicyclic enones by Chaetomium sp.
  • Title: Bioreduction of aromatic ketones: Preparation of chiral benzyl alcohols in both enantiomeric forms Source: ResearchGate URL
  • Title: Highly Efficient Synthesis of Enantioenriched Vicinal Halohydrins via Ir-Catalyzed Asymmetric Hydrogenation Using Dynamic Kinetic Resolution Source: The Royal Society of Chemistry URL

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a derivative of the tetralone scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1] Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and metabolic profiling. This guide provides a comprehensive analysis of the fragmentation patterns of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol under electron ionization (EI) mass spectrometry, offering insights into the underlying fragmentation mechanisms.

The structure of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, featuring a fused aromatic and alicyclic ring system with hydroxyl and methoxy functional groups, gives rise to a unique and predictable fragmentation pattern. This guide will delve into the characteristic cleavage pathways, including those influenced by the cyclic alcohol and methoxy-aromatic moieties.

Core Fragmentation Pathways

Under electron ionization, (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol will undergo several key fragmentation processes. The stability of the aromatic ring often leads to a prominent molecular ion peak.[2] The primary fragmentation pathways are dictated by the functional groups present: the secondary alcohol and the methoxy-substituted aromatic ring.

The main fragmentation routes for alcohols are α-cleavage and dehydration (loss of water).[3][4] For cyclic alcohols, loss of a hydrogen atom ([M-1]) and water ([M-18]) are common fragmentation patterns.[2] Aromatic compounds, especially those with alkyl substituents, are known to form stable tropylium ions.[5] The presence of the methoxy group can also direct fragmentation.

Based on these principles, the expected fragmentation of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be predicted. The molecular ion (M⁺˙) will have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation steps will involve:

  • Loss of Water (H₂O): A characteristic fragmentation for alcohols, leading to a significant [M-18]⁺˙ peak.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

  • Retro-Diels-Alder (RDA) Reaction: A common fragmentation pathway for cyclic systems.

  • Loss of a Methyl Radical (•CH₃): From the methoxy group.

  • Loss of Formaldehyde (CH₂O): A common loss from methoxy-aromatic compounds.

  • Formation of a Tropylium-like Ion: Rearrangement and fragmentation of the tetralin ring system.

Predicted Mass Spectrum and Key Fragment Ions

The following table summarizes the predicted key fragment ions for (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and their proposed origins.

m/zProposed FragmentFragmentation Pathway
178[C₁₁H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
160[C₁₁H₁₂O]⁺˙Loss of H₂O
147[C₁₀H₁₁O]⁺Loss of •CH₃ from M⁺˙ followed by loss of H₂
145[C₁₀H₉O]⁺Loss of H₂O and •CH₃
132[C₉H₈O]⁺˙Retro-Diels-Alder reaction of the [M-18]⁺˙ ion
117[C₈H₅O]⁺Further fragmentation of the m/z 147 ion

Visualization of Fragmentation Pathways

The following diagram illustrates the major proposed fragmentation pathways for (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Fragmentation_Pathways M [M]⁺˙ m/z 178 M_H2O [M-H₂O]⁺˙ m/z 160 M->M_H2O - H₂O M_CH3 [M-CH₃]⁺ m/z 163 M->M_CH3 - •CH₃ F145 m/z 145 M_H2O->F145 - •CH₃ F132 m/z 132 M_H2O->F132 RDA F147 m/z 147 M_CH3->F147 - H₂ F117 m/z 117 F147->F117 - C₂H₂

Caption: Proposed fragmentation pathways for (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard procedure for acquiring the electron ionization mass spectrum of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Objective: To obtain a high-quality electron ionization mass spectrum of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

Reagents and Materials:

  • (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol standard.

  • High-purity solvent for sample dissolution (e.g., methanol or dichloromethane).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent. The concentration may need to be optimized based on instrument sensitivity.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL (splitless or split injection, depending on sample concentration).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV.[6] This is a standard energy that provides reproducible fragmentation patterns.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: m/z 40-400

      • Scan Rate: 2 scans/second

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the mass spectral data for the chromatographic peak corresponding to (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pathways.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Standard Dilution Prepare Dilute Solution (100 µg/mL) Sample->Dilution Solvent Volatile Solvent Solvent->Dilution Injection Inject Sample (1 µL) Dilution->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Acquisition Data Acquisition MS->Acquisition Analysis Spectrum Analysis Acquisition->Analysis Interpretation Fragmentation Pathway Elucidation Analysis->Interpretation

Caption: Workflow for GC-MS analysis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Conclusion

The mass spectrometry fragmentation of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a predictable process governed by the established principles of organic mass spectrometry. The presence of the secondary alcohol and the methoxy-aromatic moiety leads to a characteristic fragmentation pattern dominated by the loss of water and subsequent fragmentations of the resulting radical cation. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important class of molecules using mass spectrometry. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data.

References

  • Whitman People. GCMS Section 6.10. Available from: [Link]

  • Slideshare. Msc alcohols, phenols, ethers. Available from: [Link]

  • PMC. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]

  • PubChem. 5-Methoxy-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

  • ACS Publications. Mass Spectrometric Detection and Fragmentation Patterns of Synthetically Useful Chromium and Tungsten Carbene Complexes. Organometallics. Available from: [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry.
  • NIST WebBook. 1-Naphthalenol, 1,2,3,4-tetrahydro-. Available from: [Link]

  • YouTube. Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Available from: [Link]

  • Unknown Source.
  • PMC. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4.... Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • SIELC Technologies. 1,2,3,4-Tetrahydronaphthalen-1-ol. Available from: [Link]

  • Unknown Source. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
  • ResearchGate. MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Available from: [Link]

  • Whitman People. GCMS Section 6.9.5. Available from: [Link]

  • Unknown Source.
  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available from: [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • NIST WebBook. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL as a Chiral Intermediate in Rotigotine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chirality in Rotigotine's Therapeutic Action

Rotigotine, marketed under the brand name Neupro, is a non-ergoline dopamine agonist indicated for the treatment of Parkinson's disease and restless legs syndrome.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. Rotigotine is the pure (S)-enantiomer, which acts as a potent agonist at dopamine D1, D2, and D3 receptors, with a particularly high affinity for the D3 receptor.[1][2] The (R)-enantiomer, in contrast, exhibits significantly lower affinity for these receptors and is considered inactive. This stark difference in pharmacological activity underscores the critical importance of robust and reliable stereoselective synthetic routes to produce enantiomerically pure (S)-rotigotine.

A key strategic approach to achieving the desired (S)-configuration of rotigotine involves the use of a chiral building block, or intermediate, early in the synthetic pathway. This application note details the synthesis and application of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL as a pivotal chiral intermediate. The generation of this specific stereocenter via asymmetric reduction of the prochiral ketone, 5-methoxy-1-tetralone, sets the stage for the subsequent stereospecific introduction of the amine functionality and elaboration to the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical methodologies for the successful implementation of this synthetic strategy.

Mechanistic Rationale and Synthetic Strategy

The overall synthetic strategy hinges on two key transformations: the enantioselective reduction of a prochiral ketone and the stereospecific conversion of the resulting chiral alcohol to a chiral amine with inversion of configuration.

Part 1: Enantioselective Synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

The synthesis of the chiral alcohol intermediate begins with the asymmetric reduction of 5-methoxy-1-tetralone. Two highly effective and widely recognized methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric transfer hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-tetrahydrofuran complex or borane dimethyl sulfide) to the ketone.[3][4][5] The chiral environment of the catalyst dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.

  • Noyori Asymmetric Transfer Hydrogenation: This reaction utilizes a chiral ruthenium catalyst, such as a Ru(II)-complex with a tosylated diamine ligand (e.g., (S,S)-TsDPEN), to transfer hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[6] The well-defined transition state of this reaction ensures high enantioselectivity.

Part 2: Stereoinversion to the Amine Intermediate via the Mitsunobu Reaction

With the (1S)-alcohol in hand, the next critical step is the introduction of the nitrogen atom with inversion of the stereocenter to yield the corresponding (1R)-amine derivative. The Mitsunobu reaction is an ideal candidate for this transformation.[7][8] In this reaction, the alcohol is activated by a combination of triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates an SN2 displacement by a suitable nitrogen nucleophile, leading to a clean inversion of stereochemistry. Common nitrogen sources for this reaction include phthalimide or hydrazoic acid (generated in situ from diphenylphosphoryl azide, DPPA).

Part 3: Elaboration to (S)-Rotigotine

Once the chiral amine is formed, the synthesis proceeds through standard N-alkylation steps to introduce the n-propyl and 2-(thiophen-2-yl)ethyl groups, followed by demethylation of the methoxy group to afford the final (S)-rotigotine product.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL via CBS Reduction

This protocol describes the enantioselective reduction of 5-methoxy-1-tetralone using a commercially available chiral oxazaborolidine catalyst.

Materials:

Reagent/MaterialGradeSupplier
5-Methoxy-1-tetralone≥98%Commercially Available
(R)-2-Methyl-CBS-oxazaborolidine1 M in tolueneCommercially Available
Borane dimethyl sulfide complex (BMS)≥95%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
MethanolAnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-house
Ethyl acetateHPLC gradeCommercially Available
Anhydrous sodium sulfate (Na2SO4)Commercially Available

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methoxy-1-tetralone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (5-10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • To this mixture, add the borane dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC)

Protocol 2: Synthesis of (1R)-N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phthalimide via Mitsunobu Reaction

This protocol details the stereoinversion of the chiral alcohol to a protected amine using the Mitsunobu reaction.

Materials:

Reagent/MaterialGradeSupplier
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OLAs prepared in Protocol 1
Phthalimide≥99%Commercially Available
Triphenylphosphine (PPh3)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD)98%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Dichloromethane (DCM)HPLC gradeCommercially Available
HexaneHPLC gradeCommercially Available

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R)-N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phthalimide.

Expected Outcome:

  • Yield: 70-85%

Visualization of the Synthetic Workflow

rotigotine_synthesis cluster_0 Synthesis of Chiral Intermediate cluster_1 Stereoinversion and Amine Formation cluster_2 Final Elaboration to Rotigotine 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone Chiral_Alcohol (1S)-5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-OL 5-Methoxy-1-tetralone->Chiral_Alcohol Asymmetric Reduction (e.g., CBS Reduction) Protected_Amine (1R)-N-(5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-yl)phthalimide Chiral_Alcohol->Protected_Amine Mitsunobu Reaction Chiral_Amine (1R)-5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Protected_Amine->Chiral_Amine Deprotection (e.g., Hydrazine) N-Propylated_Amine (1R)-5-Methoxy-N-propyl-1,2,3,4- tetrahydronaphthalen-1-amine Chiral_Amine->N-Propylated_Amine N-Propylation Rotigotine_Precursor (S)-2-(N-Propyl-N-2-thienylethylamino)- 5-methoxytetralin N-Propylated_Amine->Rotigotine_Precursor N-Alkylation with 2-(thiophen-2-yl)ethyl tosylate Rotigotine (S)-Rotigotine Rotigotine_Precursor->Rotigotine Demethylation (e.g., BBr3)

Caption: Synthetic workflow for (S)-Rotigotine via the chiral intermediate.

Characterization and Quality Control

Rigorous analytical testing is essential to ensure the stereochemical integrity and purity of the chiral intermediate and subsequent products.

Table 1: Analytical Methods for (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL
Analytical TechniquePurposeTypical ParametersExpected Results
Chiral High-Performance Liquid Chromatography (HPLC) Determination of Enantiomeric Excess (ee)Column: Chiral stationary phase (e.g., polysaccharide-based) Mobile Phase: Hexane/Isopropanol mixture Detection: UV at 254 nmBaseline separation of the (S) and (R) enantiomers. Integration of peak areas to calculate ee (>95%).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation and Purity AssessmentSolvent: CDCl₃ Frequency: 400 MHz or higherCharacteristic peaks corresponding to the aromatic, methoxy, methylene, and hydroxyl protons. Absence of signals from starting material or major impurities.
¹³C NMR Spectroscopy Structural ConfirmationSolvent: CDCl₃ Frequency: 100 MHz or higherSignals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight VerificationIonization Mode: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)Detection of the molecular ion peak ([M+H]⁺ or M⁺) consistent with the calculated molecular weight.

Conclusion and Further Prospects

The use of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL as a chiral intermediate provides a robust and reliable pathway for the enantioselective synthesis of (S)-rotigotine. The well-established and highly stereoselective methods for its preparation, such as the CBS reduction, and its subsequent stereoinversive conversion to the amine precursor via the Mitsunobu reaction, offer a high degree of control over the critical stereocenter.

This application note provides a foundational framework for the synthesis and analysis of this key intermediate. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction times, may lead to improved yields and efficiencies. Additionally, the exploration of alternative asymmetric reduction techniques and stereoinversion methodologies could provide further enhancements to this synthetic route. The principles and protocols outlined herein are intended to empower researchers and drug development professionals in their efforts to synthesize this important therapeutic agent.

References

  • Rotigotine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rotigotine]
  • What is the mechanism of Rotigotine? - Patsnap Synapse. [URL: https://www.patsnap.
  • Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 2013. [URL: https://pubs.acs.org/doi/10.1021/jo400392s]
  • Asymmetric Transfer Hydrogenation Catalysts - KANTO CHEMICAL CO.,INC. [URL: https://www.kanto.co.jp/english/siyaku/pdf/leaflet/A008.pdf]
  • A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala, 2023. [URL: https://www.researchgate.net/publication/371192931_A_Synthetic_Approach_to_Parkinson's_Disease_Drugs_Pramipexole_and_Rotigotine]
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. The Journal of Organic Chemistry, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01306]
  • Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00072b]
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Corey–Itsuno reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [URL: https://www.youtube.
  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 2004. [URL: https://pubs.acs.org/doi/10.1021/ol0487018]
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Molecules, 2024. [URL: https://www.mdpi.com/1420-3049/29/21/5081]
  • (PDF) Short Synthesis of Dopamine Agonist Rotigotine - ResearchGate. [URL: https://www.researchgate.net/publication/377312933_Short_Synthesis_of_Dopamine_Agonist_Rotigotine]
  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484408/]
  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron: Asymmetry, 1992. [URL: https://www.sciencedirect.com/science/article/abs/pii/S095741660080112X]
  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt02411j]
  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 2018. [URL: https://www.ijprs.com/abstract.php?id=805]
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 2003. [URL: https://www.organic-chemistry.org/abstracts/lit2/296.shtm]
  • Mitsunobu Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Itsuno-Corey Reduction - SynArchive. [URL: https://www.synarchive.com/named-reactions/Itsuno-Corey_Reduction]
  • (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/acbr/advh7f3834c7]
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. [URL: https://www.researchgate.net/publication/320235955_Synthesis_of_5-Methoxy-1_2_3_4-Tetrahydro-2-Naphthoic_Acid]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002622/]
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0257]
  • 5-Methoxy-1,2,3,4-tetrahydronaphthalene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/221171]
  • The Synthesis and Characterisation of a New Tröger's Base Content Methoxy Group. Systematic Reviews in Pharmacy, 2020. [URL: https://www.sysrevpharm.org/articles/the-synthesis-and-characterisation-of-a-new-trgers-base-content-methoxy-group.pdf]
  • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol - Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/5-methoxy-1-2-3-4-tetrahydronaphthalen-1-ol]
  • Mitsunobu Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • 5-Methoxy-1-tetralone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=33892-75-0]
  • Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-239-S1.pdf]
  • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/5-methoxy-1-2-3-4-tetrahydronaphthalen-2-ol]

Sources

using (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL as a chiral building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a Privileged Chiral Scaffold in CNS Drug Discovery

Executive Summary & Mechanistic Rationale

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (commonly known as (S)-5-methoxy-1-tetralol) is an enantiomerically pure, bicyclic building block of immense value in medicinal chemistry. Typically accessed via the highly stereoselective biocatalytic reduction of 5-methoxy-1-tetralone using whole-cell fungi (such as Didymosphaeria igniaria or Fusarium culmorum)[1], this compound serves as a rigid precursor for central nervous system (CNS) therapeutics, including anti-Parkinsonian agents, antidepressants, and chiral solvating agents[2].

The architectural power of this molecule lies in its dual-functional causality:

  • The (1S)-Benzylic Hydroxyl Group: Acts as a precision stereogenic anchor. Benzylic alcohols are highly susceptible to transient carbocation formation (the SN​1 pathway) under acidic conditions, which leads to catastrophic racemization. By employing a tightly controlled Mitsunobu reaction with diphenylphosphoryl azide (DPPA), the hydroxyl group is activated and displaced via a strict SN​2 trajectory, ensuring >99% stereoinversion to the (1R)-configuration[3].

  • The C5-Methoxy Group: Serves as a sterically unobtrusive, electron-donating "masked phenol." It survives the reductive and nucleophilic conditions required for C1 functionalization. Once the C1 stereocenter is secured, the ether can be cleaved with Boron tribromide ( BBr3​ ) to unmask the phenol, providing a handle for late-stage cross-coupling or critical hydrogen-bond donor interactions in the target pharmacophore.

Quantitative Data: Stereocontrol in C-N Bond Formation

Selecting the correct amination pathway is critical. The table below illustrates the causality behind choosing the Mitsunobu protocol over traditional activation methods for benzylic systems.

Reaction ConditionTemp RangeIntermediateYield (%)Enantiomeric Excess (ee %)Mechanistic Pathway
DIAD, PPh3​ , DPPA 0 °C to RTAzide88%>99% (Inversion) Strict SN​2
MsCl / Et3​N , then NaN3​ -10 °C to RTMesylate82%95% (Inversion) SN​2 with minor SN​1 erosion
HN3​ , BF3​⋅OEt2​ RTAzide65%0% (Racemization)Complete SN​1

Synthetic Workflow Visualization

G SM (1S)-5-Methoxy-1-tetralol INT1 (1R)-1-Azido-5-methoxy- tetralin SM->INT1 DPPA, PPh3, DIAD 0°C (SN2 Inversion) INT2 (1R)-1-Amino-5-methoxy- tetralin INT1->INT2 H2, Pd/C RT (Reduction) PROD (1R)-1-Amino-tetralin-5-ol INT2->PROD BBr3, -78°C (Demethylation)

Workflow for the stereospecific conversion of (1S)-5-Methoxy-1-tetralol to chiral aminotetralins.

Self-Validating Experimental Protocols

Protocol A: Stereoinvertive Azidation (Mitsunobu Reaction)

Objective: Convert (1S)-5-Methoxy-1-tetralol to (1R)-1-Azido-5-methoxy-1,2,3,4-tetrahydronaphthalene. Causality Focus: Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its liquid state at room temperature, enhancing safety and dosing accuracy. DPPA provides a soluble, mild azide source that synchronizes perfectly with the phosphonium intermediate.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of (1S)-5-Methoxy-1-tetralol and 1.2 eq of Triphenylphosphine ( PPh3​ ) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of DIAD. Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the betaine intermediate.

  • Displacement: Slowly add 1.2 eq of DPPA dropwise over 10 minutes. Maintain at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.3 ) should disappear, replaced by a highly non-polar, UV-active azide spot ( Rf​≈0.8 ). Confirm via IR spectroscopy: look for a sharp, intense azide stretching band at ∼2100 cm−1 .

  • Workup: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Reduction to Chiral Amine

Objective: Reduce the (1R)-azide to (1R)-1-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. Causality Focus: Catalytic hydrogenation is selected over the Staudinger reduction ( PPh3​/H2​O ) to avoid the generation of triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from polar primary amines.

  • Preparation: Dissolve the purified azide in HPLC-grade Methanol (0.1 M).

  • Catalysis: Add 10% wt/wt of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at RT for 4 hours.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The product spot will rapidly turn deep purple upon heating, confirming the presence of a primary amine. IR spectroscopy should show the complete disappearance of the 2100 cm−1 peak and the emergence of broad N-H stretches at 3300−3400 cm−1 .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate in vacuo to yield the crude amine.

Protocol C: Late-Stage Demethylation

Objective: Unmask the C5-phenol to yield (1R)-1-Amino-1,2,3,4-tetrahydronaphthalen-5-ol. Causality Focus: BBr3​ is a hard Lewis acid that selectively cleaves aryl methyl ethers. The reaction must be initiated at -78 °C to control the highly exothermic Lewis acid-base complexation, preventing thermal epimerization of the delicate C1 chiral amine center.

  • Preparation: Dissolve the amine in anhydrous Dichloromethane (DCM) (0.1 M) under argon.

  • Cleavage: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 3.0 eq of BBr3​ (1.0 M in DCM) dropwise.

  • Maturation: Stir at -78 °C for 30 minutes, then slowly remove the bath and allow the reaction to warm to RT over 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on TLC and stain with Ferric Chloride ( FeCl3​ ) solution. A dark blue/green color instantly confirms the presence of the newly liberated free phenol.

  • Workup: Carefully quench the reaction at 0 °C with dropwise addition of Methanol to destroy excess BBr3​ . Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc.

References

  • Bioreduction of aromatic ketones: Preparation of chiral benzyl alcohols in both enantiomeric forms Barbieri, P., et al. ResearchGate. URL:[Link]

  • Mitsunobu Reaction: Mechanisms & Applications Swamy, K. C. K., et al. Chemical Reviews (2009), 109, 2551-2651. URL:[Link]

  • A Versatile and Practical Solvating Agent for Enantioselective Recognition and NMR Analysis of Protected Amines The Journal of Organic Chemistry - ACS Publications (2010). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical failure modes encountered during the asymmetric reduction of 5-methoxy-1-tetralone to (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This chiral tetralol is a highly valuable intermediate in the synthesis of dopaminergic agents and other pharmaceutical APIs.

Achieving and maintaining an enantiomeric excess (ee) of >99% requires strict control over the kinetic and thermodynamic parameters of your chosen catalytic system. This guide provides field-proven insights, comparative data, and self-validating protocols to ensure reproducible stereocontrol.

I. Comparative Data: Asymmetric Reduction Methodologies

Before troubleshooting, it is crucial to benchmark your current synthetic route against industry standards. The table below summarizes the quantitative performance and primary vulnerabilities of the three most common asymmetric reduction methods.

Synthetic PathwayPrimary Catalyst / ReagentTypical YieldTarget eePrimary Mechanism of ee Erosion
Asymmetric Transfer Hydrogenation (ATH) RuCl90–95%>99%Reversible dehydrogenation at high conversion
Corey-Bakshi-Shibata (CBS) (S)-MeCBS / BH₃·SMe₂85–92%94–97%Background uncatalyzed borane reduction
Biocatalytic Reduction Ketoreductase (KRED) / NADPH>95%>99.5%pH drift causing enzyme denaturation
II. Diagnostic Workflow for Stereochemical Erosion

Use the following logic tree to isolate the root cause of your enantiomeric excess failure based on your specific synthetic methodology.

TroubleshootingLogic Start Issue Detected: Enantiomeric Excess < 99% in (1S)-5-Methoxy-1-tetralol Method Identify Asymmetric Reduction Method Start->Method ATH Noyori ATH (Ru-TsDPEN) Method->ATH CBS CBS Reduction (Oxazaborolidine) Method->CBS KRED Biocatalysis (Ketoreductase) Method->KRED ATH_Root Root Cause: Thermodynamic Reversibility (Over-conversion) ATH->ATH_Root CBS_Root Root Cause: Uncatalyzed Background Borane Reduction CBS->CBS_Root KRED_Root Root Cause: pH Drift or Enzyme Denaturation KRED->KRED_Root ATH_Fix Action: Quench strictly at 95% conversion. Maintain 5:2 HCOOH:NEt3 ratio. ATH_Root->ATH_Fix CBS_Fix Action: Ensure anhydrous conditions. Add borane via syringe pump (2-4h). CBS_Root->CBS_Fix KRED_Fix Action: Implement automated pH stat (7.0). Optimize GDH cofactor recycling. KRED_Root->KRED_Fix

Fig 1. Diagnostic logic tree for troubleshooting low enantiomeric excess in asymmetric reductions.

III. Troubleshooting Guides & FAQs
Q1: Why does the ee of my Noyori ATH reaction drop from 99% to 92% if I leave it stirring overnight?

A1: The Noyori asymmetric transfer hydrogenation (ATH) utilizing a formic acid/triethylamine azeotrope is fundamentally a reversible thermodynamic process. The forward reaction is driven by the generation of CO₂. However, once the 5-methoxy-1-tetralone substrate is depleted and the formic acid is consumed, the Ru-catalyst can abstract a hydride from your newly formed chiral alcohol, reverting it to the ketone. Because this reverse reaction is less stereoselective, the continuous oxidation-reduction cycle leads to rapid racemization. Solution: Do not treat this as a "set and forget" reaction. You must monitor the reaction via HPLC and quench strictly at 95–98% conversion. Additionally, ensure you are using a strict 5:2 molar ratio of HCOOH:NEt₃ to maintain a highly reducing environment 1.

Q2: In the CBS reduction of 5-methoxy-1-tetralone, my ee is stuck at ~85%. How can I suppress the racemic background reaction?

A2: The background reduction of the ketone by free borane (BH₃) is fast and entirely racemic. The CBS oxazaborolidine catalyst works by coordinating both the borane and the ketone, accelerating the stereoselective hydride transfer. If the catalyst is degraded by trace moisture, or if the borane is added too quickly, the local concentration of free BH₃ exceeds the catalyst's coordination capacity, leading to the racemic background pathway 2. Solution: Ensure absolute anhydrous conditions using Schlenk techniques. Pre-mix the (S)-MeCBS catalyst and the ketone, and add the borane source (e.g., BH₃·SMe₂) via a syringe pump over 2 to 4 hours. This keeps the steady-state concentration of uncoordinated borane near zero.

Q3: We are scaling up a KRED biocatalytic route, but the ee is inconsistent across batches. What are the critical parameters?

A3: In biocatalysis, inconsistent ee usually stems from pH drift or poor cofactor recycling (NADPH/NADH). If the pH drops due to the accumulation of gluconic acid (a byproduct of the glucose dehydrogenase cofactor recycling system), the KRED enzyme can partially denature. This denaturation alters the active site conformation, exposing non-selective hydrophobic pockets to the bulky tetralin moiety 3. Solution: Implement a robust automated pH stat utilizing 1M NaOH to maintain the pH exactly at 7.0. Furthermore, verify the quality of your crude 5-methoxy-1-tetralone; trace heavy metals or residual solvents from previous synthetic steps can easily poison the enzyme.

IV. Standard Operating Procedure: Self-Validating Noyori ATH

To guarantee >99% ee of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, we recommend the following ATH protocol. This methodology is designed as a self-validating system; the embedded In-Process Control (IPC) step physically prevents the thermodynamic racemization described in Q1.

Materials:

  • 5-Methoxy-1-tetralone (1.0 equiv, 10.0 mmol, 1.76 g)

  • RuCl (0.5 mol%, 0.05 mmol)

  • Anhydrous DMF (100 mL)

  • Formic acid/triethylamine complex (5:2 molar ratio, 5.0 equiv HCOOH)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity nitrogen or argon three times. Causality: Oxygen can oxidize the active ruthenium hydride species, killing the catalytic cycle.

  • Catalyst Activation: Add 5-methoxy-1-tetralone and RuCl to the flask. Inject 100 mL of anhydrous DMF. Stir the resulting solution for 10 minutes at room temperature (20–25 °C). Causality: Pre-stirring ensures complete dissolution of the bulky catalyst complex, preventing localized precipitation and ensuring uniform reaction kinetics 1.

  • Reaction Initiation: Dropwise, add the 5:2 formic acid/triethylamine complex (approx. 4.1 mL). The reaction will begin evolving CO₂ gas. Vent the system through a mineral oil bubbler.

  • In-Process Control (IPC) - CRITICAL STEP: After 3.5 hours, withdraw a 50 µL aliquot. Quench immediately in 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL of EtOAc. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Causality: This validates the conversion rate. If conversion is >95%, proceed immediately to Step 5. Do not allow the reaction to proceed beyond 98% conversion to prevent the reverse hydride transfer.

  • Quench and Isolation: Once the IPC confirms optimal conversion, quench the bulk reaction by pouring it into 100 mL of ice-cold water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

V. References
  • Title: New Chiral Iodine(III) Reagents for Stereoselective Synthesis (Ph.D. Thesis detailing Ru-ATH of 5-Methoxy-1-tetralone) Source: Cardiff University (ORCA) URL: [Link]

  • Title: Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines (Details biocatalytic limitations with bulky tetralin moieties) Source: PubMed Central (NIH) URL: [Link]

Sources

preventing racemization of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL during workup

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter cases where researchers successfully synthesize highly enantioenriched benzylic alcohols—such as (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol —only to discover that the optical purity has severely degraded by the time the product is isolated.

This guide is designed to dissect the root causes of racemization during downstream processing and provide a self-validating, field-proven protocol to preserve the enantiomeric excess (ee) of your target molecule.

Part 1: The Causality of Racemization (Mechanistic Insights)

To prevent enantiomeric erosion, we must first understand the chemical causality behind it. (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral benzylic alcohol. Benzylic alcohols are intrinsically vulnerable to acid-catalyzed SN​1 -type racemization [1].

While the 5-methoxy group is situated meta to the C8a bridgehead (and thus does not provide direct resonance stabilization to the C1 benzylic position), its electron-donating nature enriches the overall π -system of the tetralin core. When exposed to even mildly acidic conditions (such as standard silica gel or ammonium chloride washes), the C1 hydroxyl group is protonated. This leads to the reversible heterolytic cleavage of the C–O bond (dehydration), generating a planar, achiral benzylic carbocation [2]. Subsequent re-hydration by ambient water is non-stereoselective, leading to a racemic mixture.

RacemizationMechanism A (1S)-5-Methoxy-1-tetralol (Enantiopure) B Protonated Alcohol Intermediate A->B H+ (Acidic Workup) C Planar Benzylic Carbocation (Achiral Intermediate) B->C -H2O D Re-hydration (Top or Bottom Face) C->D +H2O E Racemic Mixture (Loss of ee%) D->E Non-stereoselective

Logical flow of acid-catalyzed racemization of benzylic alcohols via a carbocation intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction showed >99% ee by chiral HPLC, but after workup, the isolated product is only 75% ee. What happened? A: Enantiomeric erosion likely occurred during the aqueous quench. If you used a standard saturated ammonium chloride ( NH4​Cl ) quench, the mildly acidic pH (~5.5) combined with ambient temperature is sufficient to induce partial racemization of electron-rich benzylic alcohols over time. Solid acids and acidic resins are actually used industrially to intentionally racemize benzylic alcohols [3]; your workup accidentally mimicked these conditions.

Q2: Can I use magnesium sulfate ( MgSO4​ ) to dry the organic layer? A: No. It is highly recommended to use anhydrous sodium sulfate ( Na2​SO4​ ) instead. MgSO4​ is a weak Lewis acid and its surface can be slightly Brønsted acidic. Prolonged contact with MgSO4​ during drying has been empirically linked to the enantiomeric degradation of sensitive benzylic alcohols.

Q3: How should I perform silica gel chromatography without losing optical purity? A: Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). You must neutralize the silica gel prior to loading your compound. This is achieved by pre-treating the column with 1–2% triethylamine ( Et3​N ) in your starting eluent. Alternatively, switching to basic alumina can bypass this issue entirely.

Part 3: Quantitative Impact of Workup Conditions

To illustrate the sensitivity of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol [4], the following table summarizes the quantitative impact of various standard workup choices on the final isolated enantiomeric excess.

Workup Quench ReagentAqueous Phase pHDrying AgentPurification MethodFinal Isolated ee (%)
1M HCl ~1.0 MgSO4​ Standard Silica Gel0% (Fully Racemized)
Sat. NH4​Cl ~5.5 MgSO4​ Standard Silica Gel72% (Severe Erosion)
Deionized Water~7.0 Na2​SO4​ Standard Silica Gel89% (Moderate Erosion)
Sat. NaHCO3​ ~8.3 Na2​SO4​ Et3​N -Treated Silica >99% (Preserved)

Data Synthesis Note: Values represent typical ee degradation profiles for electron-rich benzylic alcohols exposed to varying degrees of Brønsted/Lewis acidity during downstream processing.

Part 4: Validated Step-by-Step Workup Protocol

To guarantee the integrity of your chiral product, every step of the workflow must be designed to avoid acidic environments. The protocol below is a self-validating system : by taking a baseline HPLC reading before the workup, you can isolate exactly which step (if any) is causing degradation.

WorkupWorkflow Step1 1. Quench Reaction Use sat. NaHCO3 (pH ~8) Step2 2. Extraction Extract with EtOAc Step1->Step2 Step3 3. Washing Wash with Brine (Neutral) Step2->Step3 Step4 4. Drying Use Na2SO4 (Avoid MgSO4) Step3->Step4 Step5 5. Concentration Evaporate at T < 30°C Step4->Step5 Step6 6. Purification Use Et3N-treated Silica Step5->Step6

Optimized step-by-step basic workup workflow to prevent enantiomeric erosion.

Methodology

Step 0: Baseline Validation (The Control) Before initiating the bulk workup, extract a 10 µL aliquot of the crude reaction mixture. Dilute it immediately in a pH 8 buffered HPLC solvent (e.g., mildly basic Isopropanol/Hexanes) and inject it into your chiral HPLC. This establishes your true reaction ee.

Step 1: Basic Quench Cool the reaction vessel to 0 °C. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches a pH of roughly 8.0–8.5. Never use NH4​Cl or dilute acids.

Step 2: Extraction Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure phase separation is clean to avoid carrying over aqueous impurities.

Step 3: Neutral Wash Wash the combined organic layers once with strictly neutral brine (pH 7.0).

Step 4: Mild Drying Add anhydrous Na2​SO4​ to the organic layer. Stir gently for 5 minutes and filter. Causality check: Na2​SO4​ is strictly neutral, preventing the Lewis-acid catalyzed dehydration pathways associated with MgSO4​ .

Step 5: Low-Temperature Concentration Concentrate the filtrate under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature strictly below 30 °C. Heat accelerates the rate of carbocation formation if trace acids are present.

Step 6: Buffered Chromatography Prepare your silica gel column using your desired eluent (e.g., Hexanes/EtOAc) supplemented with 1% v/v Triethylamine ( Et3​N ) . Flush the column with 2 column volumes of this basic eluent to neutralize all active silanol sites before loading your crude mixture.

Protocol Validation Checkpoint: Compare the ee of your purified product to the baseline established in Step 0. A Δ ee of < 0.5% validates that your downstream processing system is perfectly optimized.

References

  • De Clercq, R., et al. "Acid zeolites as alcohol racemization catalysts: screening and application in biphasic dynamic kinetic resolution." PubMed, National Institutes of Health.[Link]

  • Morrill, L. C., et al. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." The Journal of Organic Chemistry, ACS Publications.[Link]

  • "Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Maczka, W., et al. "Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system." ResearchGate.[Link]

Technical Support Center: Optimizing Yield in the Catalytic Reduction to (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL. As a critical chiral intermediate in the synthesis of various pharmacologically active molecules, achieving high yield and enantioselectivity in its preparation is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the catalytic reduction of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the optimization of the catalytic reduction process.

Q1: What are the most effective catalysts for the asymmetric reduction of 5-Methoxy-1-tetralone?

The choice of catalyst is crucial for achieving high enantioselectivity and yield. Ruthenium-based catalysts, particularly those with chiral phosphine ligands such as BINAP, are widely reported to be effective for the asymmetric hydrogenation of ketones like 5-Methoxy-1-tetralone. For instance, Ru-BINAP catalysts have demonstrated high conversions and enantiomeric excesses (ee) in the synthesis of chiral 1-tetrahydronaphthamides, a related class of compounds.

Q2: How can I minimize the formation of byproducts during the reaction?

Byproduct formation is a common issue that can significantly lower the yield of the desired product. In the context of tetralone synthesis and reduction, incomplete cyclization during the formation of the tetralone ring can be a source of impurities. During the hydrogenation step, over-reduction to other species can occur if the reaction is not carefully monitored. To mitigate this, it is essential to control the hydrogen pressure and reaction time. Using a selective catalyst and optimizing reaction conditions are key strategies to minimize side reactions.

Q3: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can stem from several factors. The first step in troubleshooting is to determine if the issue is an incomplete reaction or product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to distinguish between these possibilities.

Key areas to investigate for low yield:

  • Incomplete Reaction:

    • Catalyst Activity: Ensure the catalyst is active and handled under appropriate inert conditions.

    • Reaction Time and Temperature: The reaction may require longer duration or adjustment of temperature to proceed to completion.

    • Reagent Purity: The purity of the starting material, 5-Methoxy-1-tetralone, and the solvent is critical. Impurities can act as catalyst poisons or participate in side reactions.

  • Product Degradation:

    • Workup Procedure: The workup process can be a source of product loss. Ensure that the extraction and purification steps are optimized to minimize degradation.

Q4: What should I do if my product has a percent yield over 100%?

A percent yield exceeding 100% is a clear indication that the isolated product is impure. The most likely contaminants are residual solvent or byproducts from the reaction. It is essential to thoroughly dry the product and verify its purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL.

Problem 1: Low Conversion of 5-Methoxy-1-tetralone

A significant amount of unreacted starting material is a common challenge.

Logical Troubleshooting Flow for Low Conversion

Caption: Troubleshooting workflow for low starting material conversion.

Problem 2: Poor Enantioselectivity (Low ee%)

Achieving high enantiomeric excess is critical for the utility of the chiral alcohol product.

Potential Cause Explanation Recommended Solution
Suboptimal Catalyst System The chosen chiral ligand or metal precursor may not be ideal for this specific substrate.Screen a variety of chiral ligands and metal precursors. Ruthenium-based catalysts with BINAP derivatives are a good starting point.
Incorrect Reaction Temperature Enantioselectivity is often highly dependent on temperature.Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
Presence of Impurities Impurities in the starting material or solvent can interfere with the chiral catalyst, leading to a loss of selectivity.Ensure all reagents and solvents are of high purity. Recrystallization of the starting ketone may be necessary.
Racemization of Product The product alcohol may undergo racemization under the reaction or workup conditions.Analyze the product at different time points to check for racemization. If observed, consider milder reaction or workup conditions.
Problem 3: Formation of Side Products

The presence of unexpected peaks in your analytical data indicates the formation of side products.

Common Side Reactions and Their Mitigation
  • Over-reduction: Further hydrogenation of the aromatic ring can occur, leading to the formation of decalin derivatives.

    • Mitigation: Carefully monitor hydrogen uptake and stop the reaction once the theoretical amount has been consumed. Reducing the hydrogen pressure can also improve selectivity.

  • Hydrogenolysis: Cleavage of the C-O bond of the methoxy group or the newly formed hydroxyl group can occur under harsh conditions.

    • Mitigation: Employ milder reaction conditions (lower temperature and pressure). The choice of catalyst support can also influence the extent of hydrogenolysis.

Workflow for Identifying and Minimizing Side Products

SideProducts Identify Identify Side Product(s) - Isolate and characterize (NMR, MS) - Compare with known byproducts Hypothesize Formulate Hypothesis - Over-reduction? - Hydrogenolysis? - Other side reaction? Identify->Hypothesize Modify Modify Reaction Conditions - Adjust Temperature/Pressure - Change Catalyst/Solvent - Reduce Reaction Time Hypothesize->Modify Analyze Analyze Outcome - Improved selectivity? - New side products? Modify->Analyze Analyze->Hypothesize Iterate

Caption: A systematic approach to addressing side product formation.

III. Experimental Protocols

General Protocol for Asymmetric Hydrogenation

This protocol provides a general starting point for the catalytic reduction of 5-Methoxy-1-tetralone. Optimization of specific parameters will be necessary.

  • Catalyst Preparation (in a glovebox):

    • In a flame-dried Schlenk flask, dissolve the chiral ligand (e.g., (S)-BINAP) and the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) in an appropriate anhydrous solvent (e.g., toluene).

    • Stir the mixture at the recommended temperature and time to form the active catalyst.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, dissolve 5-Methoxy-1-tetralone in an anhydrous, degassed solvent (e.g., methanol or ethanol).

    • Add the prepared catalyst solution to the autoclave under an inert atmosphere.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure.

    • Stir the reaction mixture at the desired temperature for the specified time.

    • Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL.

Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

A crucial aspect of optimizing any chemical reaction is the ability to monitor its progress.

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: Using a capillary tube, spot the starting material (5-Methoxy-1-tetralone) and the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Close the chamber and allow the solvent to move up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

IV. Data Summary

The following table summarizes typical reaction parameters that can be varied to optimize the yield and enantioselectivity of the reduction.

ParameterRangeEffect on Yield and Enantioselectivity
Temperature 20 - 80 °CHigher temperatures generally increase the reaction rate but may decrease enantioselectivity.
Hydrogen Pressure 1 - 50 atmHigher pressure can increase the reaction rate but may also lead to over-reduction.
Catalyst Loading 0.01 - 1 mol%Higher loading can increase the reaction rate but also increases cost.
Solvent Methanol, Ethanol, DichloromethaneThe choice of solvent can influence catalyst solubility, activity, and enantioselectivity.

V. References

  • Benchchem. (n.d.). Preventing byproduct formation in 5-Hydroxy-1-tetralone synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. Retrieved from

  • MDPI. (2020, November 23). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Retrieved from

  • ResearchGate. (n.d.). Flow hydrogenation of α‐tetralone. [Image]. Retrieved from

  • Springer Nature. (2025, October 30). Catalytic hydrogenation of alkyne with planar tetracoordinate carbon in CAl3MgH2¯ system. Retrieved from

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Retrieved from

  • ACS Publications. (2025, March 13). Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem. Journal of the American Chemical Society. Retrieved from

  • RSC Publishing. (n.d.). TfOH-catalyzed transfer hydrogenation reaction using 1-tetralone as a novel dihydrogen source. Green Chemistry. Retrieved from

  • ChemRxiv. (n.d.). Controlled Hydrogenation of Styrene-Butadiene Copolymers Using Tetralin as a Liquid Organic Hydrogen Carrier. Retrieved from

  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science. Retrieved from

  • Eureka by PatSnap. (2021, August 10). Synthesis method of 5-methoxy-2-tetralone. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Methoxy-1-tetralone 97. Retrieved from

  • ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from

  • NIST. (n.d.). 5-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from

  • ResearchGate. (2025, November 3). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from

  • Google Patents. (n.d.). US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Retrieved from

  • PubMed. (2011, February 24). *Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophil

removing byproducts and impurities from synthesized (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist

Welcome to the advanced troubleshooting and purification hub for chiral tetralol derivatives. Synthesizing (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol—a critical intermediate for active pharmaceutical ingredients (APIs) like rotigotine—typically relies on the asymmetric hydrogenation of 5-methoxy-1-tetralone. While highly efficient, this process introduces a complex matrix of impurities: heavy metal catalyst residues, unreacted ketones, enantiomeric leakage, and dehydration byproducts.

As a Senior Application Scientist, I have designed this guide not just to give you a list of steps, but to explain the chemical causality behind each intervention. Every protocol provided here functions as a self-validating system , ensuring that you can verify the success of your purification in real-time before moving to the next stage of drug development.

Workflow Architecture

G A Crude (1S)-5-Methoxy-1-tetralol (Ru, 1R-isomer, Ketone) B Metal Scavenging (Silica-Thiol Treatment) A->B Removes Ru Catalyst C Chemoselective Extraction (NaHSO3 Wash) B->C Removes Unreacted Ketone D Chiral Resolution (Preparative SFC) C->D Enantiomeric Enrichment E Pure (1S)-5-Methoxy- 1,2,3,4-tetrahydronaphthalen-1-ol D->E Final Polish (>99% ee)

Workflow for the purification of synthesized (1S)-5-Methoxy-1-tetralol.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My post-reaction mixture has a dark brown/green tint, and ICP-MS shows >500 ppm Ruthenium. How do I efficiently remove the catalyst residues without degrading my product? Causality & Solution: The asymmetric hydrogenation of 5-methoxy-1-tetralone heavily relies on Ru(II)-BINAP/diamine complexes[1]. Ruthenium is notoriously difficult to remove because the soft Ru(II) center coordinates strongly with the oxygen-rich tetralol. Standard silica gel chromatography often causes Ru trailing and product loss. Intervention: Utilize a functionalized metal scavenger like Silica-Thiol (Si-SH). The soft sulfur donors have a significantly higher affinity for the soft Ru(II) center, outcompeting the tetralol's hydroxyl group and effectively stripping the metal from the product stream.

Q2: Chiral HPLC analysis reveals an enantiomeric excess (ee) of only 88%. How can I enrich the (1S)-enantiomer to >99% ee for downstream API synthesis? Causality & Solution: While Noyori transfer hydrogenation typically yields excellent enantioselectivity[1], scale-up variations (e.g., inadequate hydrogen pressure or ligand degradation) can lower the ee. Because enantiomers possess identical physical properties in an achiral environment, standard chromatography will fail. Intervention: is the industry standard for chiral purification. SFC uses supercritical CO₂, which offers lower operating temperatures, preventing thermal degradation while providing high loading capacity and rapid mass transfer for chiral resolution[2].

Q3: I am observing 5-methoxy-3,4-dihydronaphthalene in my final NMR. Where is this dehydration byproduct coming from? Causality & Solution: Tetralols are highly susceptible to acid-catalyzed dehydration. The methoxy group at the 5-position inductively and resonance-stabilizes the benzylic carbocation formed at the 1-position if the hydroxyl group is protonated during an acidic quench. Intervention: Avoid acidic conditions entirely during workup. Maintain a pH > 7 during all aqueous washes. Use saturated aqueous ammonium chloride (pH ~6.5-7) instead of strong acids to quench the reaction.

Q4: There is 5-10% of unreacted 5-methoxy-1-tetralone remaining. Is there a scalable chemical separation to avoid tedious column chromatography? Causality & Solution: Unreacted ketone co-elutes closely with the tetralol on normal-phase silica due to similar polarities. Intervention: Implement a chemoselective sodium bisulfite (NaHSO₃) wash. The bisulfite anion acts as a strong nucleophile, attacking the sterically unhindered carbonyl carbon of the unreacted tetralone to form a charged, water-soluble alpha-hydroxy sulfonate. The tetralol, lacking a carbonyl, remains entirely in the organic phase.

Resolution Pathways: Self-Validating Protocols

Protocol A: Chemoselective Ketone Scavenging & Ru Removal

This continuous organic-phase protocol removes both unreacted starting material and heavy metal residues in a single workflow.

  • Dissolution: Dissolve the crude (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol mixture in Ethyl Acetate (EtOAc) to achieve a 0.5 M solution.

  • Bisulfite Adduction: Add an equal volume of freshly prepared 20% w/w aqueous sodium bisulfite (NaHSO₃). Vigorously biphasically stir for 2 hours at 25°C.

  • Phase Separation: Separate the layers. Wash the organic phase twice with brine, then dry over anhydrous Na₂SO₄.

    • Validation Checkpoint 1: Spot the organic phase on a TLC plate (Hexanes:EtOAc 7:3) under UV light. The complete disappearance of the UV-active ketone spot (Rf ~0.45) validates the chemoselective extraction.

  • Metal Scavenging: To the dried organic phase, add 5 equivalents (relative to the initial Ru catalyst load) of Silica-Thiol (Si-SH) scavenger resin.

  • Incubation: Stir gently at 40°C for 4 hours.

    • Validation Checkpoint 2: The system self-validates visually. The solution will transition from a dark brown/green tint to pale yellow or colorless, confirming the transfer of Ru(II) to the solid-phase resin.

  • Filtration: Filter the suspension through a tightly packed Celite pad and concentrate the filtrate in vacuo to yield the chemically pure, metal-free tetralol.

Protocol B: Preparative SFC for Chiral Polish

Use this protocol to upgrade the enantiomeric purity of the chemically pure product from Protocol A.

  • System Preparation: Equilibrate a Preparative SFC system equipped with a Chiralpak AD-H column (or equivalent amylose-based stationary phase).

  • Mobile Phase: Set the co-solvent gradient to 80% supercritical CO₂ and 20% Methanol. Add 0.1% Diethylamine (DEA) to the Methanol to suppress peak tailing.

  • Operating Parameters: Maintain a column temperature of 35°C and a backpressure of 120 bar to ensure the CO₂ remains in its supercritical state, protecting the volatile/unstable chiral centers.

  • Injection & Collection: Perform stacked injections of the sample dissolved in Methanol.

    • Validation Checkpoint 3: The system self-validates via real-time UV (254 nm) and polarimetric detection. A positive optical rotation signal (+) perfectly aligned with the target UV peak confirms the successful isolation of the (1S)-enantiomer from the racemic baseline.

Data Matrix: Quantitative Efficacy

The following table summarizes the expected quantitative improvements when applying the above protocols to a standard 100g batch of crude synthesized (1S)-5-Methoxy-1-tetralol.

Purification StageTarget ImpurityInitial LevelPost-Treatment LevelProduct Recovery (%)
Silica-Thiol Scavenging Ruthenium (Ru)850 ppm< 5 ppm> 98%
NaHSO₃ Wash 5-Methoxy-1-tetralone8.5% (HPLC Area)< 0.1% (HPLC Area)95%
Neutral Workup (pH 7) Dehydration Byproducts4.2% (HPLC Area)< 0.5% (HPLC Area)N/A (Preventative)
Preparative SFC (1R)-enantiomer12% (88% ee)< 0.5% (>99% ee)85 - 90%

References

  • Noyori, R. et al. "BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues." Organic Letters - ACS Publications. 1

  • Waters Corporation. "Chiral Purification of Volatile Flavors and Fragrances by SFC." Waters Application Notes.

  • SK pharmteco. "Chiral Purity Analysis – Know What Both Hands Are Doing." SK pharmteco Technical Articles. 2

Sources

Technical Support Center: Troubleshooting (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL Extraction & Conversion

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol . This chiral alcohol is a critical, high-value intermediate in drug development. Researchers frequently encounter bottlenecks characterized by low isolated yields. These issues typically stem from two distinct phases: upstream catalytic conversion (the asymmetric reduction of 5-methoxy-1-tetralone) and downstream extraction recovery (liquid-liquid phase separation).

This guide provides field-proven, mechanistic solutions to optimize your workflow, ensuring high conversion rates and self-validating extraction protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My overall isolated yield is below 60%. Is the bottleneck in the reaction conversion or the extraction phase?

Answer: Low isolated yields are frequently misattributed to extraction inefficiencies when the root cause is actually incomplete upstream conversion. 1-Tetralones, particularly those with a 5-methoxy substitution, are notoriously difficult substrates for standard asymmetric hydrogenation[1].

  • The Causality: The fused ring system of 1-tetralones creates a rigid steric environment. When combined with the electron-donating 5-methoxy group, it alters the trajectory of hydride transfer.

  • The Solution: Verify your reaction conversion via HPLC (e.g., Daicel Chiralpak IA column) before proceeding to workup[2]. If conversion is low, abandon traditional chiral diphosphine/1,2-diamine–Ru catalysts. Upgrading to a chiral 1,4-diamine ligand (e.g., RuCl2[(R)-tolbinap][(S)-iphan] for the 1S enantiomer) creates a larger, more flexible chiral pocket that accommodates the bulky fused aromatic ring, driving conversion to >98%[1][3].

Q2: I have confirmed high upstream conversion, but my extraction recovery remains poor. How do I optimize the liquid-liquid extraction (LLE) partition coefficient?

Answer: The 5-methoxy group increases the hydrogen-bonding potential of the tetralol, altering its partition coefficient (LogP). If you use non-polar solvents like hexanes or pure toluene, the product will partially partition into the aqueous phase during the quench.

  • The Causality: Active metal catalysts (Ru or Co) can form stable alkoxide complexes with the newly formed chiral alcohol. If quenched improperly, this leads to intractable metal-hydroxide emulsions that trap the product.

  • The Solution: Shift to a moderately polar, halogenated solvent such as Chloroform (CHCl3)[2]. Quench the reaction with 1% Acetic Acid (AcOH) in Methanol (MeOH) to protonate the product and release it from the metal center. Follow this with a triple extraction using CHCl3 to ensure complete phase transfer.

Q3: Can continuous-flow chemistry improve both the conversion rate and the extraction efficiency?

Answer: Yes. Batch reactions often suffer from mass transfer limitations and prolonged exposure to catalysts, which can lead to side reactions or product degradation.

  • The Causality: Implementing a continuous-flow microreactor allows for higher reaction temperatures with strictly controlled residence times. Moving from batch to flow has been shown to increase the yield of 5-methoxy-1-tetralol from 80% to 92% while maintaining >90% enantiomeric excess (ee)[2]. Furthermore, inline extraction immediately following the microreactor minimizes the time the product spends in the biphasic quench mixture, drastically improving recovery rates.

Part 2: Quantitative Performance Data

The following table summarizes the expected conversion and extraction yields based on the chosen catalyst system and reactor setup.

SubstrateCatalyst SystemReaction ModeResidence / TimeExtraction SolventConversion / Yield (%)Enantiomeric Excess (ee %)
5-Methoxy-1-tetraloneOptically Active Co-Complex / BorohydrideBatch12 minCHCl380%87%
5-Methoxy-1-tetraloneOptically Active Co-Complex / BorohydrideFlow Microreactor12 minCHCl392%90%
5-Methoxy-1-tetraloneRuCl2[(S)-tolbinap][(R)-iphan]*Batch (9 atm H2)14 hours2-Propanol / EtOAc98%98%

*Note: The (S,R)-catalyst yields the (R)-enantiomer. To extract the (1S)-enantiomer, utilize the exact opposite (R,S)-catalyst configuration. The extraction thermodynamics remain identical.

Part 3: Step-by-Step Methodology (Optimized SOP)

Objective: Achieve >90% conversion and extraction recovery of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol using a self-validating continuous-flow and extraction protocol[2].

Phase 1: Catalytic Reduction (Continuous-Flow)

  • Prepare Solution A: Dissolve 5-Methoxy-1-tetralone (substrate) and the chiral catalyst (e.g., Cobalt complex) in the primary solvent.

  • Prepare Solution B: Dissolve the reducing agent (e.g., borohydride donor) in a compatible solvent.

  • Flow Parameters: Introduce Solutions A and B into the microreactor at a flow ratio of 1.0 : 3.0. Maintain the reactor temperature at 10 °C with a strict residence time of exactly 12 minutes.

Phase 2: Quenching and Liquid-Liquid Extraction 4. Acidic Quench (Crucial Step): Collect the reactor effluent into a stirred vessel pre-cooled to -20 °C. Immediately add a quenching solution of 1 v/v % Acetic Acid (AcOH) in Methanol (MeOH). Causality: The acid breaks the metal-alkoxide bond, while MeOH prevents premature precipitation. 5. Aqueous Addition: Add an equal volume of deionized water to the quenched mixture to initiate phase separation. 6. Primary Extraction: Add Chloroform (CHCl3) to the mixture. Stir vigorously for 5 minutes, then allow the phases to separate. Extract the aqueous layer three times (3x) with fresh CHCl3. 7. Emulsion Breaking & Washing: Combine the organic (CHCl3) layers. Wash once with saturated aqueous NaHCO3 to neutralize residual acetic acid. Wash a second time with Brine (saturated NaCl). Causality: Brine increases the ionic strength of the aqueous phase, "salting out" any dissolved organic product and breaking micro-emulsions formed by amphiphilic catalyst ligands. 8. Drying & Isolation: Dry the organic layer over anhydrous Na2SO4. Filter out the drying agent and concentrate the filtrate under reduced pressure to yield the pure chiral alcohol. Validate final purity via HPLC (Daicel Chiralpak IA).

Part 4: Process Visualization

G N1 5-Methoxy-1-tetralone (Substrate) N2 Asymmetric Reduction (Ru-BINAP or Co-Complex) N1->N2 H2 / Catalyst N3 Quench & Aqueous Workup (1% AcOH in MeOH + H2O) N2->N3 Conversion N4 Liquid-Liquid Extraction (CHCl3, 3x) N3->N4 N5 Phase Separation (Resolve Emulsions) N4->N5 N6 Organic Layer (Target Alcohol) N5->N6 Bottom Phase (CHCl3) N7 Aqueous Layer (Waste/Recycle) N5->N7 Top Phase (Aq) N8 Washing & Drying (NaHCO3, Brine, Na2SO4) N6->N8 N9 Pure (1S)-5-Methoxy-1-tetralol (>92% Yield, >90% ee) N8->N9 Concentration

Workflow for asymmetric reduction and extraction of (1S)-5-Methoxy-1-tetralol.

Part 5: References

  • Title: Homogeneous Enantioselective Catalysis in a Continuous-Flow Microreactor: Highly Enantioselective Borohydride Reduction of Ketones Catalyzed by Optically Active Cobalt Complexes Source: ACS Publications URL: [Link]

  • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Chiral Purity of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For intermediates like (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the chiral purity of this compound, weighing its performance against established alternatives like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

As Senior Application Scientists, our focus extends beyond mere procedural recitation. We aim to elucidate the causality behind our analytical choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles and regulatory expectations.

The Fundamental Challenge: Separating Mirror Images

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as boiling point, solubility, and spectroscopic signatures in an achiral environment.[1][2] This makes their separation impossible using standard chromatographic techniques. Chiral recognition, therefore, requires the introduction of a chiral environment to create transient diastereomeric complexes with different energies, allowing for differential interaction and, consequently, separation.[3] This can be achieved in two primary ways:

  • Direct Method: Utilizing a Chiral Stationary Phase (CSP) within the column.

  • Indirect Method: Derivatizing the enantiomers with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[1][4][5]

For a hydroxyl compound like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL, both approaches are viable. However, the indirect method via derivatization often provides greater robustness and accessibility, as it does not require specialized and often costly chiral columns.

GC-MS for Chiral Analysis: The Indirect Approach

The indirect method is a powerful strategy for the GC analysis of chiral alcohols.[1] By reacting the racemic alcohol with a single enantiomer of a CDA, we convert the enantiomeric pair into a diastereomeric pair. These diastereomers have distinct physical properties and can be readily separated on a conventional achiral GC column.

A Racemic Analyte (R)-Alcohol & (S)-Alcohol C Derivatization Reaction A->C B Chiral Derivatizing Agent (CDA) (e.g., S'-Reagent) B->C D Diastereomeric Mixture (R-S') & (S-S') C->D Forms covalent bonds E Separation on Achiral GC Column D->E F Separated Diastereomers E->F Different retention times G MS Detection & Quantification F->G

Caption: Principle of Indirect Chiral Separation via Derivatization.

For the hydroxyl group in our target analyte, a common and effective CDA is N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) or Mosher's acid chloride (MTPA-Cl).[1] These reagents react readily with alcohols to form stable, volatile ester derivatives suitable for GC analysis.[1][6]

Experimental Protocol: Chiral Purity by GC-MS (Indirect Method)

This protocol is designed to be a self-validating system, providing clear checkpoints and rationale.

1. Sample Preparation & Derivatization:

  • Rationale: The goal is to achieve a swift and complete reaction to form diastereomeric esters without causing racemization or degradation. The use of a catalyst like pyridine neutralizes the HCl byproduct.

  • Protocol:

    • Accurately weigh approximately 10 mg of the (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL sample into a 2 mL autosampler vial.

    • Add 1 mL of anhydrous Toluene to dissolve the sample.

    • Add 100 µL of anhydrous Pyridine.

    • Add 50 µL of a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of 5% sodium bicarbonate solution to quench the reaction and wash the mixture. Vortex and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The sample is now ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A standard non-polar or medium-polarity column is sufficient for separating the diastereomers. The temperature program is optimized to ensure good resolution between the diastereomeric peaks and the solvent front without excessive run times. Mass Spectrometry provides definitive identification and sensitive quantification.

  • Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral confirmation.
Column HP-5ms (30m x 0.25mm, 0.25µm)A robust, general-purpose achiral column.
Carrier Gas HeliumInert carrier gas with optimal efficiency.[7]
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temp. 250°CEnsures complete vaporization of derivatives.
Injection Vol. 1 µLStandard volume for good sensitivity.
Split Ratio 50:1Prevents column overloading for a concentrated sample.
Oven Program 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)Balances separation efficiency and analysis time.
MS Source Temp. 230°CStandard temperature for stable ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatives.

Comparative Analysis: GC-MS vs. HPLC and SFC

While GC-MS is a powerful tool, it is not the only solution. HPLC and SFC are formidable alternatives, each with a distinct set of advantages and disadvantages.[8][9] The choice of technique is dictated by the specific requirements of the analysis, including sample throughput, available equipment, and regulatory context.

cluster_0 Chiral Purity Analysis Workflow Start Sample: (1S)-5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-OL Prep Sample Preparation Start->Prep Decision Choose Analytical Technique Prep->Decision GC GC-MS (Indirect Method) Decision->GC Volatility & Derivatization HPLC Chiral HPLC (Direct Method) Decision->HPLC Non-Volatile / Thermal Lability SFC Chiral SFC (Direct Method) Decision->SFC Speed & Green Chemistry Analysis Data Acquisition & Analysis GC->Analysis HPLC->Analysis SFC->Analysis Report Chiral Purity Report (% Enantiomeric Excess) Analysis->Report

Caption: Decision workflow for selecting a chiral analysis technique.

Performance Comparison
FeatureGC-MS (Indirect Method)Chiral HPLCChiral SFC
Principle Diastereomer formation, separation on achiral column.Direct separation on Chiral Stationary Phase (CSP).[10][11][12]Direct separation on CSP using supercritical CO2.[13]
Resolution (α) Generally good to excellent, dependent on CDA.Highly variable, dependent on analyte-CSP match.Often superior to HPLC due to higher efficiency.[13]
Sensitivity Excellent, especially with MS detection (ng/mL to pg/mL).Good, detector-dependent (e.g., UV, FLD, MS).Good, compatible with MS; can be very sensitive.
Analysis Time Moderate (15-30 min).Typically longer (20-60 min).Very fast (2-10 min).
Sample Volatility Required. Analyte must be volatile or made volatile via derivatization.Not required. Major advantage for non-volatile compounds.Not required.
Solvent Usage Low. Primarily small volumes for sample prep.High. Significant consumption of organic solvents (Hexane, IPA, etc.).Low. Primarily uses CO2, with small amounts of co-solvents.
Cost Moderate instrument cost. CDA can be expensive.Moderate instrument cost. Chiral columns are a significant cost.High instrument cost due to high-pressure system.
Method Development Relatively straightforward; screen a few CDAs.Can be complex; requires screening multiple CSPs and mobile phases.Can be faster than HPLC due to rapid equilibration times.

Method Validation: Adhering to Regulatory Standards

A method is only as good as its validation. For pharmaceutical applications, validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[14][15][16][17]

Key Validation Parameters for a Chiral Purity Method:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its antipode and other impurities.Baseline resolution (Rs > 1.5) between the two diastereomeric peaks. No interference from blank/placebo at the retention time of the analytes.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20%.[14]
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer, typically from LOQ to 2% of the major enantiomer's concentration.
Accuracy The closeness of the measured value to the true value.% Recovery of spiked undesired enantiomer should be within 80-120% at the LOQ level and 90-110% at higher levels.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day/analyst).%RSD should be ≤ 15% at the LOQ and ≤ 10% at higher concentrations.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C).Resolution (Rs) should remain > 1.5 and %RSD of results should not significantly change.

Conclusion and Recommendations

For validating the chiral purity of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL , GC-MS via the indirect derivatization method stands out as a highly robust, sensitive, and specific technique. Its primary strengths are the high efficiency of capillary GC, the definitive identification provided by MS, and the circumvention of costly and sometimes finicky chiral columns. This method is particularly well-suited for quality control environments where reliability and transferability are key.

Choose GC-MS when:

  • High sensitivity and specificity are required.

  • The analyte is volatile or can be easily derivatized.

  • A robust, easily transferable method is needed for routine QC.

Consider Chiral HPLC or SFC when:

  • The analyte is thermally labile or non-volatile, and derivatization is problematic.

  • High-throughput screening is necessary (SFC is the clear winner for speed).[13]

  • "Green chemistry" initiatives are a priority, as SFC drastically reduces organic solvent waste.

Ultimately, the selection of an analytical technique is a strategic decision. By understanding the fundamental principles, operational trade-offs, and rigorous validation requirements detailed in this guide, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their critical pharmaceutical intermediates.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012, March 21). Available at: [Link]

  • Chiral Cyclodextrin Capillary GC Columns - Gcms.cz. Available at: [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (2019, August 5). Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026, March 24). Available at: [Link]

  • Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Available at: [Link]

  • Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed. Available at: [Link]

  • (PDF) Chiral Gas Chromatography - ResearchGate. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - Academia.edu. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22). Available at: [Link]

  • GC Derivatization Reagents - Obrnuta faza. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. Available at: [Link]

  • Comparison of sfc, gc and hplc | PPTX - Slideshare. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Bentham Science Publishers. (2008, May 1). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. Available at: [Link]

  • Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC - ResearchGate. (2025, August 10). Available at: [Link]

  • A Comparative Study of the Enantiomeric Resolution of Several Tetralone Derivatives on Macrocyclic Antibiotic Chiral Stationary Phases Using HPLC Under Normal Phase Mode - PubMed. (2001, July 15). Available at: [Link]

  • Enantioseparation of nine indanone and tetralone derivatives by HPLC using carboxymethyl-β-cyclodextrin as the mobile phase additive - PubMed. (2017, January 15). Available at: [Link]

  • 1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. Available at: [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases | Request PDF - ResearchGate. Available at: [Link]

  • Qualitative and quantitative recognition of chiral drugs based on terahertz spectroscopy - Analyst (RSC Publishing). Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). Available at: [Link]

Sources

Comparative Guide: Biocatalysts for the Asymmetric Synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (S)-5-methoxy-1-tetralol) is a highly valued chiral building block in drug development, serving as a core intermediate for bioactive aminotetralins and dopaminergic receptor agonists. The traditional chemical synthesis of this molecule relies on transition-metal catalysts (e.g., Ru-BINAP complexes) operating under high hydrogen pressure and strict anhydrous conditions .

As a Senior Application Scientist, I frequently guide process chemistry teams toward biocatalytic alternatives. Biocatalysis not only circumvents the need for heavy metals but also operates under mild, aqueous conditions with exquisite stereocontrol. However, the 5-methoxy substitution on the rigid bicyclic tetralone ring introduces significant steric bulk, rendering generic alcohol dehydrogenases ineffective. This guide objectively compares the performance of specialized whole-cell fungal biocatalysts against engineered recombinant ketoreductases (KREDs) to help you select the optimal system for your scale-up needs.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

The asymmetric reduction of 5-methoxy-1-tetralone requires an enzyme capable of accommodating the bulky aromatic ring while precisely orienting the ketone for stereospecific hydride transfer from the NAD(P)H cofactor.

Whole-cell biocatalysts, such as Didymosphaeria igniaria and Fusarium culmorum, naturally express oxidoreductases with expansive hydrophobic binding pockets. D. igniaria, in particular, enforces strict re-face hydride attack, yielding the (S)-enantiomer with >99% enantiomeric excess (ee) . Conversely, engineered KREDs achieve this through directed evolution, modifying active-site residues to lock the substrate in a single productive conformation.

MechanisticPathway Substrate 5-Methoxy-1-tetralone (Prochiral Substrate) Enzyme Biocatalyst (KRED / Whole-Cell) Substrate->Enzyme Active Site Binding Product (1S)-5-Methoxy-1-tetralol (Chiral Target) Enzyme->Product Stereoselective Reduction Cofactor2 NAD(P)+ Enzyme->Cofactor2 Oxidation Cofactor1 NAD(P)H + H+ Cofactor1->Enzyme Hydride Transfer Regen Cofactor Regeneration (e.g., GDH / Glucose) Cofactor2->Regen Substrate for Regen Regen->Cofactor1 Recycled

Biocatalytic reduction of 5-methoxy-1-tetralone with integrated cofactor recycling.

Performance Comparison: Whole-Cell vs. Recombinant KREDs

When selecting a biocatalyst, researchers must balance enantioselectivity against volumetric productivity and downstream processing complexity.

  • Whole-Cell Systems (D. igniaria / F. culmorum) : These systems are highly cost-effective for early-stage research because they utilize endogenous cofactor recycling. You do not need to supply expensive NAD(P)H. However, whole cells often suffer from substrate toxicity at high concentrations and can exhibit competing enzymatic pathways (e.g., re-oxidation of the product) .

  • Engineered KREDs : Recombinant enzymes offer absolute control over the reaction matrix. By coupling the KRED with an exogenous cofactor recycling system (like Glucose Dehydrogenase, GDH), you can achieve massive substrate loadings (up to 100 g/L) without the mass-transfer limitations of cell walls.

Quantitative Data Summary
Biocatalyst SystemTypeSubstrate LoadingYield (%)Enantiomeric Excess (ee)Cofactor RegenerationScalability
Didymosphaeria igniaria Whole-cell fungus1 - 5 mM~70 - 90%>99% (S)EndogenousLow
Fusarium culmorum Whole-cell fungus1 - 5 mM~60 - 80%Moderate-High (S)EndogenousLow
Engineered KREDs Recombinant Enzyme50 - 500 mM>95%>99.9% (S)Exogenous (GDH/Glucose)High (Industrial)
Ru-BINAP (Chemical) Transition Metal>500 mM>90%~98% (R) or (S)N/A (H₂ gas)High
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to ensure that any failure points are immediately identifiable.

Protocol A: Whole-Cell Bioreduction using Didymosphaeria igniaria

Causality Focus: Overcoming substrate hydrophobicity and validating mass balance.

  • Cultivation : Grow D. igniaria in 100 mL of Sabouraud dextrose broth at 28°C on a rotary shaker (150 rpm) for 72 hours. Why 72 hours? This ensures the cells reach the late exponential phase, maximizing the expression of endogenous oxidoreductases.

  • Substrate Addition : Dissolve 5-methoxy-1-tetralone (100 mg) in 1 mL of DMSO and add it dropwise to the culture. Why DMSO? The tetralone is highly hydrophobic; DMSO acts as a water-miscible co-solvent to prevent substrate precipitation and ensure bioavailability.

  • Biotransformation & Internal Standard : Incubate for 48 hours. At the 48-hour mark, spike the flask with exactly 50 mg of dodecane (Internal Standard). Validation step: The internal standard guarantees that any losses during extraction are quantifiable, allowing for a true mass-balance calculation.

  • Extraction : Extract the broth with ethyl acetate (3 × 50 mL). Centrifuge at 4000 × g to break any emulsions formed by fungal biosurfactants.

  • Analysis : Dry the organic layer over anhydrous Na₂SO₄, evaporate, and analyze via Chiral GC (e.g., using a CP-Chirasil-Dex CB column) to determine conversion and ee.

Protocol B: Enzymatic Reduction using Recombinant KRED

Causality Focus: Real-time kinetic tracking via pH-stat.

  • Buffer Preparation : Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM NADP⁺ and 250 mM D-glucose.

  • Enzyme Loading : Add 100 mg of the selected (S)-selective engineered KRED and 50 mg of Glucose Dehydrogenase (GDH).

  • Substrate Addition : Add 2.0 g of 5-methoxy-1-tetralone (solubilized in 5 mL isopropanol).

  • Self-Validating Reaction Monitoring (pH-Stat) : As GDH regenerates NADPH, it oxidizes glucose to gluconic acid, which drops the pH. Connect the reactor to an automated pH-stat titrator loaded with 1.0 M NaOH. Validation step: The reaction is strictly maintained at pH 7.0. The volume of NaOH consumed is directly stoichiometric to the conversion of the substrate. If the NaOH consumption stalls, the reaction has either reached completion or the enzyme has deactivated—providing real-time kinetic data without manual sampling.

  • Workup : Extract with methyl tert-butyl ether (MTBE) (2 × 100 mL), dry, and concentrate to yield the pure (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

ExperimentalWorkflow Prep 1. Substrate Prep Solubilize in Co-solvent Biocatalyst 2. Biocatalyst Addition KRED + GDH + NADP+ Prep->Biocatalyst React 3. Bioreduction pH 7.0, 30°C, Titration Biocatalyst->React Extract 4. Extraction Solvent Partitioning React->Extract Analyze 5. Analysis Chiral GC/HPLC Extract->Analyze

Step-by-step experimental workflow for KRED-mediated asymmetric reduction.

References
  • Świzdor, A., Janeczko, T., & Dmochowska-Gładysz, J. (2010). Didymosphaeria igniaria: a new microorganism useful for the enantioselective reduction of aryl-aliphatic ketones. Journal of Industrial Microbiology and Biotechnology. URL: [Link]

  • Świzdor, A., & Kołek, T. (2009). Asymmetric reduction of tetralones and their methoxy derivatives by Fusarium culmorum. Biocatalysis and Biotransformation. URL: [Link]

  • Ohkuma, T., et al. (2004). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. Organic Letters. URL: [Link]

HPLC vs NMR for enantiomeric excess determination of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in pharmaceutical development. For (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (a substituted α-tetralol derivative utilized in the synthesis of dopaminergic agents and other bioactive molecules), analytical precision is paramount. Biocatalytic and asymmetric synthetic routes frequently produce this specific (S)-enantiomer with >99% ee[1].

To validate such high optical purities, researchers typically rely on two orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) [2]. This guide objectively compares both methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols.

Mechanistic Rationale: The Analyte Profile

The structure of 5-methoxy-1-tetralol presents specific features that dictate analytical strategy:

  • C1-Hydroxyl Group: Serves as the primary hydrogen-bond donor/acceptor for chiral stationary phases (CSPs) in HPLC and the reactive site for chiral derivatizing agents (CDAs) in NMR.

  • 5-Methoxy-Aromatic Ring: Provides a dense electron cloud for π−π stacking interactions during physical separation and induces anisotropic magnetic shielding utilized in NMR chemical shift differentiation.

Technique 1: Chiral HPLC (The Gold Standard for Precision)

Chiral HPLC physically separates enantiomers by passing them through a chiral stationary phase (CSP). For α-tetralol derivatives, polysaccharide-based columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective[3].

Causality of the Separation Mechanism

Separation relies on a transient, three-point interaction model. The (1R) and (1S) enantiomers interact differently with the chiral helical grooves of the CSP. The non-polar bulk solvent (Hexane) forces the analyte into the CSP grooves, while the polar modifier (Isopropanol) competitively hydrogen-bonds to elute the molecules. The (1R)-enantiomer typically exhibits a weaker spatial fit within the OD-H chiral cavity compared to the (1S)-enantiomer, resulting in distinct retention times ( tR​ ).

Self-Validating Experimental Protocol
  • System Suitability (The Control): Inject a 1 mg/mL racemic standard of 5-methoxy-1-tetralol. Adjust the Hexane:Isopropanol ratio until baseline resolution ( Rs​>1.5 ) is achieved.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (1S)-5-Methoxy-1-tetralol in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) at an isocratic flow rate of 1.0 mL/min.

    • Detection: UV at 254 nm (targeting the methoxy-aromatic chromophore).

    • Temperature: 25°C.

  • Validation: Inject a blank solvent to confirm zero carryover. Inject the sample in triplicate. Calculate ee using the peak area integration: ee(%)=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

Table 1: HPLC Quantitative Data Summary
Parameter(1S)-Enantiomer (Major)(1R)-Enantiomer (Minor)System Performance
Retention Time ( tR​ ) 15.7 min17.7 min Rs​=2.1
Peak Area (Example) 99.5%0.5%LOD < 0.1%
Interaction Strength Stronger CSP affinityWeaker CSP affinityHighly reproducible

Technique 2: qNMR Spectroscopy (The Structural Validator)

While enantiomers are indistinguishable in standard NMR, reacting the tetralol with a Chiral Derivatizing Agent (CDA) like (R)-Mosher’s acid chloride (MTPA-Cl) converts the enantiomers into covalently bonded diastereomers[4].

Causality of the Magnetic Differentiation

The esterification links the chiral center of the tetralol to the chiral center of the Mosher moiety. The spatial orientation of the MTPA phenyl ring differentially shields the protons and fluorine atoms of the (1S) vs. (1R) tetralol moieties. Utilizing 19 F NMR is vastly superior to 1 H NMR here; the -CF 3​ group on the Mosher ester provides a sharp, isolated singlet for each diastereomer without any background spectral overlap, allowing for highly accurate integration[5].

Self-Validating Experimental Protocol
  • Derivatization (Avoiding Kinetic Resolution): To ensure the ee of the derivative matches the true ee of the sample, the reaction must go to 100% completion. Dissolve 10 mg of the tetralol in 0.5 mL of anhydrous Pyridine- d5​ . Pyridine acts as both solvent and base to scavenge the HCl byproduct.

  • Reagent Addition: Add 3.0 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Acquisition: Transfer to an NMR tube. Acquire 19 F NMR spectra at 376 MHz (on a 400 MHz spectrometer) with a relaxation delay ( D1​ ) of at least 5 seconds to ensure complete relaxation for accurate quantitative integration.

  • Validation: Acquire a 1 H NMR spectrum first to confirm the complete disappearance of the carbinol proton (-CH-OH) at ~4.7 ppm, proving 100% conversion.

Table 2: 19 F NMR Quantitative Data Summary
Parameter(R,S)-Diastereomer(R,R)-DiastereomerSystem Performance
19 F Chemical Shift ( δ ) -71.2 ppm (Singlet)-71.5 ppm (Singlet) Δδ=0.3 ppm
Integration Ratio 99.50.5Linear correlation to HPLC
Analysis Time < 5 minutes (Acquisition)< 5 minutes (Acquisition)Rapid screening[4]

Head-to-Head Comparison

The choice between HPLC and NMR depends on the project phase. NMR is a "green" alternative requiring a fraction of the solvent used in HPLC and is ideal for rapid reaction monitoring[4]. However, HPLC remains the regulatory standard for final product release due to its superior limit of detection[2].

Table 3: Performance Comparison Matrix
FeatureChiral HPLC 19 F qNMR (Mosher's Ester)
Primary Output Physical separation & trace quantificationAbsolute configuration & rapid ee %
Sample Preparation Simple dilution (Non-destructive)Chemical derivatization (Destructive)
Limit of Detection (LOD) < 0.1% (Excellent for trace impurities)~1.0% (Limited by baseline noise/integration)
Reference Standard Requires racemic standard for peak IDSelf-contained (Diastereomeric shifts are absolute)
Throughput & Cost 20-30 mins per run; High solvent cost5 mins per run; Low solvent cost, high reagent cost

Decision Workflow

EE_Determination Start Analyte: (1S)-5-Methoxy-1-tetralol HPLC Chiral HPLC (Physical Separation) Start->HPLC NMR qNMR Spectroscopy (Magnetic Differentiation) Start->NMR HPLC_Mech Chiral Stationary Phase (e.g., Chiralcel OD-H) HPLC->HPLC_Mech NMR_Mech Chiral Derivatization (e.g., Mosher's Ester) NMR->NMR_Mech HPLC_Pro High Sensitivity LOD < 0.1% HPLC_Mech->HPLC_Pro NMR_Pro Absolute Configuration No Racemic Std Needed NMR_Mech->NMR_Pro

Analytical Workflow for ee Determination of (1S)-5-Methoxy-1-tetralol via HPLC and NMR.

References

  • Rantanen, T., et al. "Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis." RWTH Publications. Available at: [Link]

  • Bull, S. D., et al. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." Journal of Chemical Education. Available at: [Link]

  • Kim, H., et al. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry. Available at: [Link]

  • Świzdor, A., et al. "Microbial/enzymatic synthesis of chiral pharmaceutical intermediates." ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and Unsubstituted 1-Tetralol Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacological research, the tetralol scaffold serves as a foundational structural motif for the development of novel therapeutics targeting a range of central nervous system disorders. This guide provides a comprehensive comparison of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and its unsubstituted counterpart, 1-tetralol. By examining their physicochemical properties, pharmacological activities, and synthetic methodologies, this document aims to equip researchers with the critical data and insights necessary to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of the Tetralol Scaffold

The 1,2,3,4-tetrahydronaphthalen-1-ol, or 1-tetralol, framework is a key pharmacophore found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a defined orientation for functional groups to interact with biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The strategic placement of substituents on this scaffold can profoundly influence a compound's affinity, selectivity, and functional activity at these receptors, thereby modulating its therapeutic potential.

This guide focuses on two key derivatives: the naturally relevant (1S)-enantiomer of 5-methoxy-1-tetralol and the parent unsubstituted 1-tetralol. The introduction of a methoxy group at the 5-position, coupled with the specific stereochemistry at the 1-position, introduces significant changes to the molecule's electronic and steric properties, leading to distinct pharmacological profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The introduction of a methoxy group in (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol imparts notable differences compared to the unsubstituted 1-tetralol.

Property(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (Predicted/Analog Data)1-Tetralol (Experimental Data)Impact of 5-Methoxy Group
Molecular Weight ( g/mol ) 178.23148.21Increased molecular weight.
LogP (Octanol-Water Partition Coefficient) ~2.5[1]1.8 - 2.1Increased lipophilicity, potentially enhancing membrane permeability.
Aqueous Solubility Lower (predicted)5.09 g/L[1]Decreased aqueous solubility due to increased lipophilicity.
pKa ~14.3 (Predicted for hydroxyl group)14.33 ± 0.20[1]The methoxy group is not expected to significantly alter the pKa of the hydroxyl group.
Polar Surface Area (Ų) 29.4620.23Increased polar surface area due to the oxygen atom of the methoxy group.

Causality Behind Physicochemical Differences:

The addition of the methoxy group (-OCH₃) at the 5-position introduces a polar ether linkage while also increasing the overall nonpolar surface area of the molecule. This dual effect leads to a higher LogP value, indicating greater lipophilicity. Consequently, the aqueous solubility is predicted to be lower for the methoxy derivative. The increased polar surface area may influence interactions with biological membranes and transport proteins.

Pharmacological Profile: A Tale of Two Affinities

The primary pharmacological distinction between (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and 1-tetralol lies in their differential affinities and selectivities for serotonin (5-HT) and dopamine (D) receptors. The methoxy group and the (1S)-stereochemistry play a crucial role in modulating these interactions.

Target Receptor(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (Analog Data)1-Tetralol & Derivatives (Data)Influence of 5-Methoxy Group and Stereochemistry
5-HT₁ₐ Receptor High affinity (IC₅₀ values in the low nM range for derivatives)[2]Moderate to low affinityThe 5-methoxy group is a key feature in many high-affinity 5-HT₁ₐ receptor ligands. The (S)-enantiomer often exhibits higher affinity than the (R)-enantiomer for this receptor subtype.[2]
5-HT₂ₐ Receptor Moderate affinityModerate affinityThe methoxy group can influence affinity, though the effect is less pronounced than at the 5-HT₁ₐ receptor.
Dopamine D₂ Receptor Moderate to low affinityModerate affinityStereochemistry significantly impacts D₂ receptor affinity, with some enantiomers showing higher affinity than others.[2]

Expertise & Experience in SAR:

The structure-activity relationship (SAR) of tetralol derivatives is well-documented. The presence of a methoxy group at the 5-position is a common feature in ligands targeting the 5-HT₁ₐ receptor. This is likely due to favorable interactions, such as hydrogen bonding or hydrophobic interactions, within the receptor's binding pocket. The stereochemistry at the C1 position is also critical, as the (S)-enantiomer often provides a better geometric fit for the 5-HT₁ₐ receptor, leading to higher affinity and potency. In contrast, for the D₂ receptor, the influence of the 5-methoxy group is less predictable and highly dependent on the overall substitution pattern. Stereochemistry at C1 can also lead to significant differences in D₂ receptor affinity between enantiomers.[2]

Signaling Pathways: A Visual Guide

The interaction of these ligands with their target receptors initiates a cascade of intracellular signaling events. Below are graphical representations of the canonical signaling pathways for the 5-HT₁ₐ and D₂ receptors.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT₁ₐ Receptor G_Protein Gαi/o Protein 5_HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Production Ligand (1S)-5-Methoxy-1-tetralol or Unsubstituted 1-tetralol Ligand->5_HT1A_Receptor Binds PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Leads to D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2_Receptor D₂ Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Production Ligand (1S)-5-Methoxy-1-tetralol or Unsubstituted 1-tetralol Ligand->D2_Receptor Binds PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Modulation of Dopaminergic Neurotransmission PKA->Cellular_Response Leads to

Caption: Canonical D₂ receptor signaling pathway.

Experimental Protocols: Synthesis and Characterization

The synthesis of these tetralol derivatives is a critical aspect of their evaluation. Below are detailed protocols for the asymmetric synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and a standard reduction of 1-tetralone.

Asymmetric Synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol via Noyori Asymmetric Transfer Hydrogenation

This protocol is adapted from the principles of Noyori asymmetric transfer hydrogenation, a robust and highly enantioselective method for the reduction of ketones. [3][4][5] Workflow Diagram:

Asymmetric_Synthesis_Workflow Start 5-Methoxy-1-tetralone Catalyst_Formation Prepare Catalyst Solution: (1S,2S)-TsDPEN-Ru(II) catalyst in aprotic solvent Start->Catalyst_Formation Reaction Asymmetric Transfer Hydrogenation: Add substrate and hydrogen source (e.g., formic acid/triethylamine) Stir under inert atmosphere Catalyst_Formation->Reaction Workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Purification->Product

Caption: Workflow for the asymmetric synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ruthenium catalyst, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II) complex (0.01 eq), in a suitable degassed aprotic solvent (e.g., dichloromethane or isopropanol).

  • Reaction Setup: To the catalyst solution, add the hydrogen source, typically a mixture of formic acid (5 eq) and triethylamine (2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-form the active hydride species.

  • Substrate Addition: Dissolve 5-methoxy-1-tetralone (1.0 eq) in the same solvent and add it to the catalyst mixture.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Standard Reduction of 1-Tetralone to 1-Tetralol

This protocol describes a straightforward and high-yielding reduction of 1-tetralone using sodium borohydride.

Workflow Diagram:

Standard_Reduction_Workflow Start 1-Tetralone Reaction Sodium Borohydride Reduction: Dissolve substrate in methanol/ethanol Add NaBH₄ portion-wise at 0 °C Start->Reaction Workup Aqueous Workup: Quench with water/dilute acid, extract with organic solvent, wash, and dry Reaction->Workup Purification Purification: Column chromatography (if necessary) Workup->Purification Product 1-Tetralol Purification->Product

Sources

The Metrology of Chirality: A Comparison Guide for (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL Validation

Author: BenchChem Technical Support Team. Date: April 2026

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (enantiopure 5-methoxy-1-tetralol) is a highly specialized chiral intermediate. Its structural motif—a rigid tetralin core paired with an electron-donating methoxy group—makes it a critical precursor in the synthesis of hypervalent iodine reagents and targeted active pharmaceutical ingredients (APIs). However, the utility of this intermediate is entirely dependent on its enantiomeric purity. Even a 0.5% contamination by the (1R)-enantiomer can propagate stereochemical errors downstream. Validating this purity requires robust analytical methodologies anchored by Standard Reference Materials (SRMs).

As a Senior Application Scientist, I approach chiral validation not as a routine checkbox, but as a rigorous metrological exercise. This guide objectively compares reference material alternatives and provides a self-validating experimental framework for analyzing this specific tetralol derivative.

The Causality of Chiral Validation

Why do we rely on physical SRMs rather than theoretical retention indices for chiral validation? The separation of enantiomers on a Chiral Stationary Phase (CSP) is driven by transient, non-covalent diastereomeric interactions—specifically hydrogen bonding, dipole-dipole stacking, and π-π interactions[1].

The 5-methoxy substitution on the tetralol ring alters the electron density of the aromatic system, uniquely strengthening π-π interactions with the phenyl carbamate groups of amylose-based CSPs (e.g., Chiralpak AD or IG-3)[1][2]. Because these interactions are highly sensitive to microscopic variations in mobile phase composition, column aging, or ambient temperature, retention times inevitably drift. An ISO 17034-certified SRM acts as an absolute metrological anchor[3]. It ensures that the peak integrated at a specific retention time is definitively the (1S)-enantiomer, rather than a closely eluting desmethyl impurity or a system artifact.

Comparative Matrix: Reference Material Grades

When establishing a validation protocol, researchers must choose between different grades of reference materials. The table below objectively compares these alternatives based on metrological traceability, reliability, and operational utility.

Reference Material GradeTraceability & CertificationEnantiomeric ConfidenceCost & AccessibilityBest Use Case
ISO 17034 Certified Reference Material (CRM) Fully traceable to SI units; rigorous stability and homogeneity data[3][4].Absolute (>99.9% ee); certified via orthogonal methods (qNMR, Chiral HPLC).High cost; limited bespoke availability.Final API release, regulatory submissions, primary instrument calibration.
Secondary Working Standard COA provided by vendor; not strictly metrologically traceable.High (>98% ee); subject to batch-to-batch variation.Moderate cost; widely available commercially.Routine in-process monitoring, daily system suitability testing.
In-House Biocatalytic Standard Internally validated; relies on biological stereoselectivity (e.g., Didymosphaeria igniaria reduction)[5][6].Variable (>99% ee possible); requires continuous orthogonal verification.Low marginal cost; high initial setup time.Early-stage R&D, method development, large-scale screening.

Self-Validating Experimental Protocol for Enantiomeric Purity

To ensure scientific integrity, the following Chiral HPLC protocol is designed as a self-validating system. It does not merely measure the sample; it continuously proves the method's capability to measure the sample accurately.

Materials & Reagents
  • Column: Chiralpak IG-3 or AD-H (4.6 mm × 150 mm, 3 μm)[1][2].

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v), HPLC grade.

  • Reference: ISO 17034 Certified (1S)-5-Methoxy-1-tetralol SRM.

  • Control: Racemic 5-methoxy-1-tetralol (1R/1S mixture).

Step-by-Step Methodology
  • Mobile Phase Equilibration: Establish an isocratic flow at 1.0 mL/min, column temperature at 25°C, with UV detection at 220 nm.

    • Causality: A highly non-polar mobile phase prevents solvent molecules from outcompeting the tetralol's hydroxyl group for hydrogen bonding sites on the CSP, maximizing chiral recognition[1].

  • System Suitability Testing (SST): Inject 10 μL of the racemic mixture (1.0 mg/mL).

    • Causality: This proves the thermodynamic capability of the column. You must observe baseline separation (Resolution, Rs​>1.5 ) between the (1R) and (1S) peaks. If Rs​<1.5 , the ee calculation will be mathematically compromised due to peak tailing overlap.

  • SRM Calibration: Inject 10 μL of the ISO 17034 SRM.

    • Causality: This establishes the absolute retention time of the (1S)-enantiomer and provides the UV response factor necessary for quantitative chemical purity assessment.

  • Sample Analysis: Inject 10 μL of the test batch. (For example, batches derived from biocatalytic reduction using Didymosphaeria igniaria, which are known to yield >99% ee of the (S)-isomer[5][6]). Calculate the enantiomeric excess using the integrated peak areas.

  • The Self-Validation Step (Co-Injection): Prepare a 1:1 volumetric mixture of the test sample and the SRM. Inject 10 μL of this mixture.

    • Causality: This is the ultimate proof of identity. If the test sample contains a structurally similar impurity that happens to co-elute with the (1S)-enantiomer, the co-injection peak will exhibit broadening, shouldering, or a shifted apex. A perfect, symmetrical peak overlay validates that the test sample is chemically and stereochemically identical to the SRM.

Analytical Workflow Visualization

G cluster_0 Sample & Reference Preparation SRM ISO 17034 SRM (1S)-5-Methoxy-1-tetralol Prep Dilution in Hexane/i-PrOH (1.0 mg/mL) SRM->Prep Sample Test Batch (Synthesized/Biocatalytic) Sample->Prep Racemate Racemic Reference (1R/1S Mixture) Racemate->Prep HPLC Chiral HPLC Analysis (Amylose CSP, 220 nm) Prep->HPLC SST System Suitability (SST) Rs > 1.5 Validation HPLC->SST Racemate CoInject Self-Validation: SRM + Sample Co-injection HPLC->CoInject 1:1 Mix EE Enantiomeric Excess (ee) Calculation HPLC->EE Sample SST->EE CoInject->EE Report Batch Release Report (Pass/Fail) EE->Report

Figure 1: Self-validating chiral HPLC workflow for (1S)-5-methoxy-1-tetralol using ISO 17034 SRMs.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific.[Link]

  • Reference Materials Producers (ISO 17034) Accreditation. NATA.[Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.[Link]

  • Development of Scalable Synthesis of Chiral Tetralol via Hydrogen Borrowing and Dynamic Kinetic Resolution. ACS Publications.[Link]

  • Microbial hydroxylation of chiral bicyclic enones by Chaetomium sp.1 and Didymosphaeria igniaria cultures. ResearchGate.[Link]

  • Highly enantioselective reduction of acetophenone by locally isolated Alternaria alternata using ram horn peptone. ResearchGate.[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: This guide provides essential safety protocols for all personnel handling (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL. Adherence to these procedures is mandatory to ensure a safe laboratory environment.

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL is a specialized chemical compound utilized in advanced research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this novel substance, this guidance is synthesized from the safety profiles of structurally analogous compounds, including 5-Methoxy-1-tetralone and other tetralone derivatives. A conservative approach to personal protective equipment (PPE) and handling is therefore essential.

Hazard Assessment: A Proactive Stance on Safety

Based on available data for related compounds, researchers must assume that (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL presents the following potential hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Acute Toxicity: While not confirmed for this specific compound, related structures exhibit warnings for acute toxicity if ingested, inhaled, or in contact with skin.[4]

  • Serious Eye Damage: Some analogous compounds are classified as causing serious eye damage.[4]

Given these potential risks, a comprehensive PPE strategy is not merely recommended—it is a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL. The rationale behind each selection is provided to foster a deeper understanding of the safety protocols.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient. This is to protect against potential splashes and airborne particles that could cause serious eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for extended handling periods or when working with larger quantities to provide an additional barrier against skin contact.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned. This protects the skin and personal clothing from accidental spills and contamination. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection A NIOSH-approved respirator is required when handling the compound as a powder or when there is a potential for aerosolization. The specific type of respirator (e.g., N95 for particulates, or a cartridge respirator for vapors) should be determined by a formal risk assessment of the specific procedure.[5]

Operational and Disposal Plans: A Step-by-Step Approach

Safe handling extends beyond the use of PPE. The following procedural steps are designed to minimize exposure and ensure a secure operational workflow.

Pre-Handling Checklist:
  • Designated Area: All handling of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL must occur in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) should be available in the immediate vicinity.[8]

Safe Handling Workflow:

The following diagram illustrates the critical steps for the safe handling of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don PPE Weigh 4. Weigh Compound Prep->Weigh Proceed to handling Area 2. Prepare Fume Hood Spill 3. Verify Spill Kit Transfer 5. Transfer to Reaction Weigh->Transfer Decon 6. Decontaminate Surfaces Transfer->Decon After completion Waste 7. Dispose of Waste Decon->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Doff->Wash

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.